Thymidine 3',5'-diacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBNBFNSBMXID-QJPTWQEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6979-97-1 | |
| Record name | Thymidine, 3′,5′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6979-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine 3',5'-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006979971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine 3',5'-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thymidine 3',5'-diacetate chemical structure and properties
Chemical Structure, Synthesis, and Biochemical Applications
Executive Summary
Thymidine 3',5'-diacetate (CAS 6979-97-1), also known as 3',5'-di-O-acetylthymidine, represents a critical structural motif in nucleoside chemistry.[1] Functioning primarily as a lipophilic ester prodrug of thymidine and a protected intermediate in oligonucleotide synthesis, it serves as a model substrate for studying esterase-mediated hydrolysis kinetics.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug development, specifically focusing on its role in enhancing nucleoside membrane permeability and its behavior under enzymatic cleavage.
Part 1: Chemical Identity & Structural Analysis
Thymidine 3',5'-diacetate is the esterified derivative of the pyrimidine deoxynucleoside thymidine. The acetylation of the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar significantly alters the molecule's polarity, reducing hydrogen bond donor capacity and increasing lipophilicity (LogP).
Physicochemical Data Profile
| Property | Specification |
| IUPAC Name | [(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
| Common Name | Thymidine 3',5'-diacetate |
| CAS Registry Number | 6979-97-1 |
| Molecular Formula | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 326.30 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 126 - 128 °C |
| Density | ~1.37 g/cm³ |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water compared to Thymidine |
| Lipophilicity (LogP) | ~0.2 (Calculated); significantly higher than Thymidine (LogP ~ -1.[1][2][3][4][5][6][7][8][9][10]0) |
Structural Implications
The acetylation at the 3' and 5' positions removes the free hydroxyl groups responsible for the hydrophilicity of native thymidine.
-
3'-Position: Acetylation here prevents chain extension if used in polymerase assays, acting as a terminator until hydrolyzed.[1]
-
5'-Position: Acetylation prevents phosphorylation by thymidine kinase until the ester is cleaved, making this a "prodrug" that requires metabolic activation.[1]
Part 2: Synthesis & Production Strategy
Synthetic Pathway
The standard laboratory synthesis involves the nucleophilic acyl substitution of thymidine using acetic anhydride in the presence of a basic catalyst, typically pyridine. This method ensures complete protection of both hydroxyl groups.
Reaction Logic:
-
Activation: Pyridine acts as a base to deprotonate the hydroxyls and/or form a reactive N-acetylpyridinium intermediate.[1]
-
Acetylation: The nucleophilic oxygen of the sugar hydroxyls attacks the carbonyl carbon of the acetic anhydride.
-
Purification: The product is isolated via precipitation or extraction (DCM/Water) to remove Pyridine/Acetate salts.[1]
Visualization of Synthesis Workflow
Figure 1: Chemical synthesis pathway via acetylation using acetic anhydride and pyridine.
Part 3: Biochemical Applications & Pharmacology
Prodrug Mechanism and Membrane Permeability
Thymidine itself is hydrophilic and relies on nucleoside transporters (ENT/CNT) for cellular uptake.[1] The 3',5'-diacetate derivative serves as a lipophilic prodrug model .[1]
-
Passive Diffusion: The masking of polar hydroxyls allows the molecule to permeate cell membranes via passive diffusion, bypassing transporter saturation limits.
-
Intracellular Trapping: Once inside the cell, non-specific esterases hydrolyze the acetyl groups, regenerating thymidine. The charged, phosphorylated forms (TMP/TDP/TTP) are then trapped intracellularly.
Enzymatic Hydrolysis Assays
Thymidine 3',5'-diacetate is utilized as a substrate to characterize the activity of esterases (e.g., carboxyl esterases, lipases).
-
Kinetic Monitoring: The reaction is monitored by HPLC, tracking the disappearance of the diacetate and the sequential appearance of mono-acetates (3'-O-acetylthymidine and 5'-O-acetylthymidine) and finally free thymidine.[1]
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis of Thymidine 3',5'-Diacetate
Rationale: This protocol uses excess anhydride to drive the reaction to completion and pyridine as a solvent/scavenger.
Reagents:
-
Thymidine (1.0 eq)[1]
-
Acetic Anhydride (4.0 eq)[1]
-
Pyridine (Anhydrous, Solvent volume ~10 mL per gram of SM)
-
Dichloromethane (DCM) for extraction[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve Thymidine in anhydrous Pyridine.
-
Addition: Cool the solution to 0°C in an ice bath. Add Acetic Anhydride dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: 5% Methanol in DCM). The product will have a significantly higher Rf than the starting material.
-
Quenching: Add a small volume of ice water to quench excess anhydride.[1]
-
Extraction: Dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]
Protocol B: Enzymatic Hydrolysis Kinetic Assay
Rationale: To determine the half-life and metabolic stability of the ester linkages in plasma or enzyme preparations.
Materials:
-
Substrate: Thymidine 3',5'-diacetate (10 mM stock in DMSO).[1]
-
Enzyme Source: Porcine Liver Esterase (PLE) or Human Plasma.[1]
-
Buffer: PBS (pH 7.4).[1]
-
Analysis: HPLC-UV (254 nm).[1]
Workflow:
-
Incubation: Dilute substrate to 100 µM in PBS at 37°C. Add enzyme/plasma to initiate reaction.
-
Sampling: At defined time points (0, 5, 15, 30, 60 min), remove aliquots.
-
Quenching: Immediately add an equal volume of cold Acetonitrile to denature proteins and stop the reaction. Centrifuge at 10,000 x g for 5 min.
-
Quantification: Inject supernatant onto a C18 HPLC column.
Hydrolysis Pathway Logic
Figure 2: Enzymatic hydrolysis cascade from diacetate to free nucleoside.[1]
Part 5: Analytical Characterization
To validate the synthesis, the following spectral characteristics are diagnostic.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ or DMSO-d₆[1]
-
¹H NMR Diagnostic Signals:
-
δ 2.05 - 2.15 ppm (Singlets, 6H): Two distinct methyl peaks corresponding to the acetyl groups at 3' and 5'.[1]
-
δ 1.8 - 1.9 ppm (Singlet, 3H): Methyl group on the Thymine base (C5-Me).[1]
-
δ 6.2 - 6.4 ppm (Triplet/Multiplet, 1H): Anomeric proton (H1').[1]
-
Downfield Shift: The H3' and H5' protons will appear significantly downfield (deshielded) compared to free thymidine due to the electron-withdrawing ester groups.[1]
-
Mass Spectrometry[1]
-
ESI-MS (Positive Mode):
References
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PubChem. (2025).[1][6][11] Thymidine 3',5'-diacetate | C14H18N2O7.[1][11][12] National Library of Medicine. Available at: [Link][1]
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ChemSrc. (2025).[1][2][11] Thymidine,3',5'-diacetate Chemical Properties and Suppliers. Available at: [Link][1]
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Grem, J. L., et al. (1991). Clinical use of thymidine as a rescue agent from methotrexate toxicity. Investigational New Drugs. Available at: [Link]
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A Technical Guide to the Lipophilicity of Thymidine vs. Thymidine 3',5'-Diacetate: A Prodrug Strategy Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity is a critical physicochemical parameter in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For nucleoside analogs, a class of compounds often limited by poor membrane permeability, modulating lipophilicity is a key strategy to enhance therapeutic efficacy. This guide provides an in-depth technical comparison of the lipophilicity of thymidine and its acetylated prodrug, thymidine 3',5'-diacetate. We explore the chemical rationale for acetylation, present comparative physicochemical data, detail experimental protocols for quantifying lipophilicity and permeability, and discuss the biological cascade from cellular uptake to metabolic activation. This analysis serves as a comprehensive resource for scientists engaged in the design and development of nucleoside-based therapeutics.
Introduction: The Lipophilicity Barrier in Nucleoside Analog Therapeutics
The Role of Lipophilicity in Drug Delivery and Cellular Uptake
The ability of a drug to cross cellular membranes is fundamental to its pharmacological activity. The cell membrane, a phospholipid bilayer, acts as a formidable barrier to polar, hydrophilic molecules. Lipophilicity, the affinity of a molecule for a lipid-like environment, is therefore a primary determinant of passive diffusion across this barrier. A common metric for lipophilicity is the logarithm of the partition coefficient (logP), which describes the equilibrium distribution of a compound between an immiscible lipid (n-octanol) and aqueous (water) phase. Optimizing a drug's logP value is a central tenet of medicinal chemistry, aiming for a balance that permits both sufficient aqueous solubility for formulation and adequate lipophilicity for membrane translocation.
Thymidine: A Model Nucleoside with Therapeutic Limitations
Thymidine, a pyrimidine deoxynucleoside, is a fundamental building block of DNA.[1] While essential for cellular processes, its inherent polarity, conferred by the hydroxyl groups on the deoxyribose sugar moiety, restricts its ability to passively diffuse across cell membranes.[2] This hydrophilicity results in a negative logP value, indicating a preference for aqueous environments and posing a significant challenge for its use as a therapeutic agent or for its analogs which often rely on efficient cellular entry.[2][3][4]
The Prodrug Concept: Enhancing Bioavailability through Chemical Modification
To overcome the bioavailability limitations of hydrophilic drugs like thymidine, the prodrug approach is a widely employed and highly successful strategy. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound.[5] Acetylation, the addition of acetyl groups, is a common prodrug strategy used to mask polar functional groups, such as hydroxyls.[6][7] This modification increases the molecule's overall lipophilicity, thereby enhancing its membrane permeability and cellular uptake.[6][8]
Structural Analysis: From Hydrophilic Nucleoside to Lipophilic Prodrug
The dramatic shift in lipophilicity from thymidine to its diacetate derivative is rooted in their distinct chemical structures.
Chemical Structure of Thymidine
Thymidine consists of a pyrimidine base (thymine) attached to a deoxyribose sugar.[1] The key features contributing to its hydrophilicity are the free hydroxyl (-OH) groups at the 3' and 5' positions of the deoxyribose ring. These groups are capable of forming hydrogen bonds with water, leading to high aqueous solubility.
Chemical Structure of Thymidine 3',5'-Diacetate
Thymidine 3',5'-diacetate is a derivative where the hydroxyl groups at the 3' and 5' positions have been converted into ester groups through acetylation.[9] This structural modification is the primary reason for its altered physicochemical properties.
Diagram 1: Chemical Structures
Caption: Chemical structures of Thymidine and its diacetate prodrug.
Impact of Acetylation on Physicochemical Properties
The conversion of hydroxyl groups to acetyl esters has two profound effects:
-
Masking of Polar Groups: The polar -OH groups are replaced by less polar ester functionalities.
-
Elimination of Hydrogen Bonding: The acetylated derivative loses its ability to act as a hydrogen bond donor at the 3' and 5' positions.
Collectively, these changes reduce the molecule's affinity for water and increase its affinity for nonpolar, lipid environments, leading to a significant increase in lipophilicity.
Quantifying Lipophilicity: Theoretical and Experimental Approaches
The Partition Coefficient (LogP): A Key Metric for Lipophilicity
The octanol-water partition coefficient (P) is the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. LogP is the logarithmic expression of this ratio. A positive logP indicates lipophilicity, while a negative logP signifies hydrophilicity.
Comparative LogP Values: Thymidine vs. Thymidine 3',5'-Diacetate
The acetylation of thymidine results in a marked increase in its logP value, signifying a shift from a hydrophilic to a more lipophilic character.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Experimental LogP |
| Thymidine | C₁₀H₁₄N₂O₅ | 242.23 | -1.2 | -0.93[3][4] |
| Thymidine 3',5'-Diacetate | C₁₄H₁₈N₂O₇ | 326.30 | Value not readily available in searches, but expected to be significantly higher | Value not readily available in searches, but expected to be significantly higher |
Note: While a specific experimental logP for the diacetate was not found in the initial search, the principles of medicinal chemistry strongly predict a significant increase. The acetylation of similar nucleosides consistently leads to increased lipophilicity.[6][7]
Experimental Protocol: Determination of LogP using the Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining logP values.[10][11]
Principle: This method directly measures the concentration of the analyte in both the n-octanol and aqueous phases after they have been mixed and allowed to reach equilibrium.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water (or a suitable buffer like PBS, pH 7.4) and the aqueous phase with n-octanol. This is crucial for accurate measurements.
-
Analyte Addition: Prepare a stock solution of the test compound (e.g., in the aqueous phase). Add a known volume of this solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
-
Partitioning: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the flask to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Diagram 2: Shake-Flask LogP Determination Workflow
Caption: Workflow for the Shake-Flask method to determine LogP.
Membrane Permeability: A Functional Consequence of Increased Lipophilicity
The Phospholipid Bilayer: A Selective Barrier
Increased lipophilicity directly translates to enhanced ability to traverse the lipid-rich core of the cell membrane via passive diffusion. This is a critical step for intracellular drug action.
Predicting and Measuring Permeability: The PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool used to predict passive, transcellular permeability.[12] It measures the diffusion of a compound from a donor compartment through an artificial lipid membrane into an acceptor compartment.[12][13]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA models passive diffusion across a lipid barrier, providing a measure of a compound's intrinsic permeability (Pe).[12]
Step-by-Step Methodology:
-
Membrane Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., lecithin in an organic solvent like dodecane) to form the artificial membrane.
-
Compound Preparation: The test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solutions.
-
Assay Setup: The acceptor plate is filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate, with the donor solutions added to the upper wells. This creates a "sandwich".
-
Incubation: The sandwich plate is incubated for a specific time (e.g., 4-18 hours) at room temperature, often with gentle shaking, allowing the compounds to permeate from the donor to the acceptor wells.
-
Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The effective permeability coefficient (Pe) is calculated. Compounds are typically classified as having low or high permeability based on their Pe values.
Biological Fate: Cellular Uptake and Metabolic Activation
Cellular Ingress: Passive Diffusion vs. Transporter-Mediated Uptake
Thymidine, being hydrophilic, primarily relies on specific nucleoside transporters for cellular entry. In contrast, the more lipophilic thymidine 3',5'-diacetate is designed to bypass these transporters and enter cells predominantly through passive diffusion across the cell membrane.
Intracellular Conversion: The Role of Esterases in Prodrug Activation
Once inside the cell, the prodrug is not active. It must be converted back to thymidine to participate in cellular pathways. This bioactivation is accomplished by ubiquitous intracellular enzymes called esterases.[5][8] These enzymes hydrolyze the ester bonds of the diacetate, cleaving off the acetyl groups and regenerating the free hydroxyl groups, thereby releasing the active thymidine molecule.[8][14]
Signaling Pathway Diagram: From Extracellular Prodrug to Intracellular Active Moiety
Diagram 3: Prodrug Activation Pathway
Caption: Cellular uptake and metabolic activation of the prodrug.
Conclusion: Strategic Implications for Drug Development
The comparison between thymidine and thymidine 3',5'-diacetate serves as a classic and compelling example of the power of the prodrug approach in medicinal chemistry. By masking polar hydroxyl groups through acetylation, a hydrophilic molecule with poor membrane permeability can be transformed into a lipophilic derivative capable of efficient passive diffusion into cells. This strategy significantly enhances the intracellular concentration of the active compound, which is then released by endogenous esterases. This in-depth understanding of how structural modifications impact lipophilicity, and the availability of robust experimental methods like the shake-flask and PAMPA assays to quantify these changes, are indispensable tools for researchers and scientists dedicated to the rational design of more effective nucleoside analog therapeutics.
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Mechanism of Action for Nucleoside Diacetate Prodrugs
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Lipophilic Strategy
Nucleoside analogs (NAs) remain the backbone of antiviral and antimetabolite chemotherapies.[1] However, their efficacy is frequently compromised by poor oral bioavailability due to the high polarity of the sugar/pseudosugar moiety and the nucleobase.[1] The Nucleoside Diacetate Prodrug strategy addresses this by esterifying hydroxyl groups—typically at the 3' and 5' positions or equivalent acyclic sites—to mask polarity.
This guide dissects the mechanism of action (MoA) of these prodrugs, focusing on the transition from passive intestinal absorption to enzymatic activation . We analyze the critical role of Carboxylesterases (CES) and Aldehyde Oxidase (AO), using Famciclovir as the archetypal case study to demonstrate the interplay between cytosolic and microsomal activation pathways.
Chemical Rationale & Pharmacokinetics
The primary objective of diacetate esterification is to shift the partition coefficient (LogP) to favor membrane permeability.
Passive Diffusion vs. Transporter Uptake
Unlike valyl-ester prodrugs (e.g., Valacyclovir) which target the PEPT1 transporter, diacetate prodrugs are designed for passive transcellular diffusion .
-
Polarity Masking: Acetylation of the diol functionality reduces the hydrogen bond donor count, significantly increasing lipophilicity.
-
Solubility-Permeability Trade-off: While solubility in aqueous media may decrease, the increase in permeability leads to a net gain in bioavailability (F) for Class III/IV compounds in the Biopharmaceutics Classification System (BCS).
The Hydrolysis Trigger
The acetate ester bond is chemically stable at gastric pH (1–2) but highly susceptible to enzymatic hydrolysis at physiological pH (7.4) in the presence of esterases. This ensures the prodrug survives the stomach but is rapidly activated upon entering the portal circulation or the hepatocyte.
Enzymatic Activation Mechanism
The activation of nucleoside diacetate prodrugs is a multi-step cascade. It is not merely hydrolysis; it is a coordinated metabolic sequence often involving distinct subcellular fractions.
Step 1: Deacetylation (Microsomal & Cytosolic)
The first phase involves the removal of the acetyl groups.
-
Enzymes: Human Carboxylesterase 1 (hCES1) and 2 (hCES2).[2][3]
-
Localization: hCES1 is highly expressed in the liver; hCES2 is predominant in the intestine.[3]
-
Mechanism: Serine hydrolase mechanism. The catalytic triad (Ser-His-Glu) attacks the carbonyl carbon of the acetate, releasing the free hydroxyl group and acetic acid.
-
Kinetics: This step is typically rapid and considered "first-pass" metabolism.
Step 2: 6-Oxidation (Cytosolic)
Specific to 6-deoxy prodrugs like Famciclovir. Many nucleoside prodrugs are also deoxygenated at the C6 position of the purine ring to further enhance lipophilicity.
-
Enzyme: Aldehyde Oxidase (AO).[4]
-
Localization: Strictly cytosolic.
-
Mechanism: AO introduces an oxygen atom at the C6 position, converting the 6-deoxy intermediate into the active guanine analog. Crucial Note: This step requires Molybdenum cofactor (MoCo) and does not rely on CYP450 enzymes.
Case Study: Famciclovir Penciclovir
Famciclovir is the diacetate ester of 6-deoxy penciclovir.[5][6] Its conversion to the active antiviral penciclovir illustrates the sequential requirement of esterases and oxidases.
Activation Pathway Visualization
The following diagram details the transition from the gut lumen to the intracellular active triphosphate form.
Figure 1: Sequential enzymatic activation of Famciclovir. Blue arrows indicate hydrolysis; Red indicates oxidation.
Pharmacokinetic Data Summary
The table below highlights the quantitative impact of the prodrug strategy.
| Parameter | Famciclovir (Prodrug) | Penciclovir (Parent) | Improvement Factor |
| Oral Bioavailability (F) | 77% | ~5% | ~15x |
| LogP (Octanol/Water) | 1.62 | -1.14 | Significant Lipophilicity |
| Half-life (Plasma) | N/A (Rapid conversion) | 2.0 - 2.5 hrs | Sustained Release Effect |
| Primary Metabolism | Deacetylation + Oxidation | Renal Excretion | Metabolic Activation |
Data Source: Fowles et al. (1994) [1], Pue et al. (1994) [2].
Experimental Protocols for Stability & Activation
To validate the mechanism of a novel nucleoside diacetate prodrug, researchers must distinguish between esterase activity (microsomal) and oxidase activity (cytosolic).
Protocol: In Vitro Metabolic Stability (S9 Fraction)
Rationale: Liver S9 fractions contain both microsomes (CES enzymes) and cytosol (Aldehyde Oxidase). Using microsomes alone may yield incomplete data if the prodrug requires cytosolic oxidation (like Famciclovir).
Materials:
-
Pooled Human Liver S9 Fraction (20 mg/mL protein).
-
Cofactors: NADPH (for CYPs, though not primary here), UDPGA (optional), Molybdenum cofactor (intrinsic in S9, critical for AO).
-
Test Compound (10 mM stock in DMSO).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
-
Preparation: Dilute S9 to 1 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Equilibrate S9 mixture at 37°C for 5 minutes.
-
Initiation: Add Test Compound (final conc. 1–10 µM). Note: Keep DMSO < 0.1% to avoid inhibiting enzymes.
-
Sampling: At T=0, 5, 15, 30, 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex for 1 min.
-
Clarification: Centrifuge at 4,000g for 15 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor depletion of Prodrug and formation of Intermediate/Parent.
Protocol: Plasma Stability Assay
Rationale: To determine if hydrolysis occurs prematurely in systemic circulation (which may reduce liver targeting) or if the prodrug is stable enough to reach the liver.
Workflow Visualization:
Figure 2: Workflow for assessing prodrug stability in plasma.
Self-Validating Systems & Quality Control
To ensure Trustworthiness in your data:
-
Positive Control: Always run Famciclovir or Oseltamivir (ester prodrugs) alongside your test compound. If Famciclovir does not convert to Penciclovir in S9, your S9 fraction may lack active Aldehyde Oxidase activity (AO is labile).
-
Inhibitor Check: Use Bis-p-nitrophenyl phosphate (BNPP) to inhibit carboxylesterases. If degradation persists in the presence of BNPP, consider chemical instability (non-enzymatic hydrolysis) or butyrylcholinesterase activity.
-
Mass Balance: Ensure the molar sum of Prodrug + Intermediate + Parent accounts for >80% of the starting material to rule out non-specific binding or alternative metabolic pathways.
References
-
Fowles, S. E., et al. (1994). "The pharmacokinetics of penciclovir in healthy volunteers and subjects with renal impairment."[7] European Journal of Clinical Pharmacology. Link
-
Pue, M. A., et al. (1994). "Linear pharmacokinetics of penciclovir following administration of famciclovir." European Journal of Clinical Pharmacology. Link
-
Satoh, T., et al. (2002). "Human carboxylesterases: structure, function and polymorphism." Chemico-Biological Interactions. Link
-
Rashidi, M. R., et al. (1997). "In vitro oxidation of famciclovir and 6-deoxy penciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver." Drug Metabolism and Disposition. Link
-
Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology." Wiley-VCH. Link
Sources
- 1. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Conversion of Thymidine 3',5'-Diacetate
This technical guide details the metabolic conversion of Thymidine 3',5'-diacetate (TDA) to thymidine, focusing on the enzymatic mechanisms, kinetic assessment, and analytical protocols required for validation in a drug development context.
Executive Summary
Thymidine 3',5'-diacetate (TDA) serves as a lipophilic prodrug model for thymidine. By masking the 3'- and 5'-hydroxyl groups with acetate esters, TDA exhibits enhanced membrane permeability compared to the parent nucleoside. Upon systemic entry, TDA undergoes enzymatic hydrolysis to release the active pharmacophore, thymidine.
This guide outlines the metabolic pathway, identifies the governing enzymes (carboxylesterases and plasma esterases), and provides a standardized protocol for determining the conversion kinetics (in vitro plasma stability) and analytical quantification.
Mechanistic Pathway
The conversion of TDA to thymidine is a hydrolytic cascade mediated by esterases. This process is rarely concerted; it proceeds through mono-acetate intermediates.
The Hydrolytic Cascade
-
Initiation: Hydrolysis of the first ester bond (regioselectivity depends on the specific esterase isoform).
-
Intermediate Phase: Formation of 3'-O-acetylthymidine or 5'-O-acetylthymidine.
-
Completion: Hydrolysis of the remaining ester group to yield free Thymidine.
-
Downstream Catabolism: Thymidine is subsequently degraded to Thymine by Thymidine Phosphorylase (TP), a critical consideration for pharmacokinetic modeling.
Pathway Diagram
The following diagram illustrates the stepwise conversion and downstream elimination.
Caption: Stepwise enzymatic hydrolysis of Thymidine 3',5'-diacetate to Thymidine, followed by catabolic degradation to Thymine.
Enzymology & Kinetics
The stability of TDA is matrix-dependent. In human plasma, the conversion is driven by:
-
Butyrylcholinesterase (BChE): The primary esterase in human plasma.
-
Carboxylesterases (hCE1/hCE2): Predominant in the liver and intestine but low in human plasma.
-
Albumin: Possesses pseudo-esterase activity that can contribute to hydrolysis.
Kinetic Profile:
Acetate esters on nucleosides are generally labile. In human plasma, the half-life (
Where
Experimental Protocol: Plasma Stability Assay
To validate the conversion rate, the following in vitro assay is the industry standard.
Materials
-
Test Compound: Thymidine 3',5'-diacetate (10 mM stock in DMSO).
-
Matrix: Pooled Human Plasma (K2EDTA or Heparin), pH adjusted to 7.4.
-
Internal Standard (IS): Tolbutamide or Chlorpropamide.
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow Steps
-
Pre-incubation: Thaw plasma at 37°C. Aliquot 990 µL into a reaction vessel.
-
Spiking: Add 10 µL of TDA stock (10 mM) to reach a final concentration of 100 µM. (Keep DMSO < 1%).
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: At defined timepoints (0, 5, 15, 30, 60, 120 min), remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 200 µL of ice-cold Quenching Solution containing IS. Vortex for 30s.
-
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS or HPLC-UV.
Analytical Method (HPLC-UV/MS)
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Detection | UV at 267 nm (Thymidine |
| Transitions (MS) | TDA: m/z 327 → 117; Thymidine: m/z 243 → 127 |
Workflow Diagram
Caption: Standardized workflow for determining metabolic stability in plasma.
Data Analysis & Interpretation
Results should be tabulated to track the depletion of the parent (TDA) and the formation of the metabolite (Thymidine).
Example Data Structure:
| Time (min) | TDA Area Ratio | % Remaining | Thymidine Area Ratio | Formation Status |
| 0 | 1.00 | 100% | 0.00 | Baseline |
| 15 | 0.75 | 75% | 0.20 | Linear Growth |
| 30 | 0.50 | 50% | 0.45 | |
| 60 | 0.10 | 10% | 0.85 | Near Conversion |
Interpretation:
-
Rapid Decay (
min): Indicates high susceptibility to plasma esterases. Ideal for prodrugs requiring quick activation. -
Lag Time: If Thymidine appearance is delayed, it suggests the mono-acetate intermediate is stable, which requires monitoring of the intermediate species.
References
-
Regioselective Enzymatic Hydrolysis: Crout, D. H. G., et al. "Regioselective Enzymatic Hydrolysis of 3',5'-Di-O-Acetylthymidine." Biocatalysis, vol. 4, no.[1][2] 1, 1990.
-
Human Carboxylesterases: Laizure, S. C., et al.[3][4] "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy, vol. 33, no.[1] 2, 2013.
-
Thymidine Metabolism: Bronder, J. L., et al. "Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase." Journal of the American Chemical Society, vol. 132, no. 38, 2010.
-
Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, vol. 7, 2008.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Depletion of plasma thymidine results in growth retardation and mitochondrial myopathy in mice overexpressing human thymidine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Nucleoside Delivery: The Strategic Role of Thymidine 3',5'-Diacetate
Executive Summary
Thymidine 3',5'-diacetate (3',5'-O-diacetylthymidine) acts as a lipophilic prodrug for thymidine, a critical precursor in the DNA salvage pathway. Unlike free thymidine, which relies on specific nucleoside transporters (hENT/hCNT) for cellular entry, the diacetate derivative leverages its acetylated hydroxyl groups to permeate cell membranes via passive diffusion. Once intracellular, non-specific esterases hydrolyze the compound, releasing free thymidine that is subsequently phosphorylated by Thymidine Kinase 1 (TK1).
This guide details the mechanistic advantages of Thymidine 3',5'-diacetate in bypassing transport bottlenecks, its application in metabolic labeling, and the precise protocols required to ensure efficient intracellular conversion.
Chemical Basis & Mechanism of Action
The "Trojan Horse" Entry Mechanism
The primary limitation of using free thymidine in certain experimental models (e.g., drug-resistant cancer lines) is the downregulation of Human Equilibrative Nucleoside Transporters (hENT1). Thymidine 3',5'-diacetate circumvents this by masking the polar 3' and 5' hydroxyl groups with acetyl moieties.
-
Lipophilicity: The acetylation significantly increases the partition coefficient (LogP), shifting the molecule from hydrophilic to hydrophobic.
-
Passive Diffusion: This modification allows the molecule to traverse the lipid bilayer independently of transporter proteins.
Intracellular Activation
Upon cytosolic entry, the compound is not immediately bioavailable for DNA synthesis. It must undergo enzymatic hydrolysis.
-
Substrate Recognition: Carboxylesterases (CES1 and CES2) and other intracellular esterases recognize the ester bonds.[1]
-
Deacetylation: The enzymes cleave the acetyl groups, releasing acetate and free thymidine.
-
Pathway Entry: The liberated thymidine is then recognized by Thymidine Kinase 1 (TK1), the rate-limiting enzyme of the salvage pathway.
Visualization of the Activation Pathway
Figure 1: The dual-entry mechanism. Thymidine 3',5'-diacetate enters via passive diffusion, bypassing hENT transporters, and is activated by intracellular esterases before entering the salvage pathway.
The Nucleoside Salvage Pathway Context
Once Thymidine 3',5'-diacetate is hydrolyzed to thymidine, it feeds directly into the nucleoside salvage pathway. This pathway is energetically favorable compared to de novo synthesis and is highly active during the S-phase of the cell cycle.
Key Enzymatic Steps
| Enzyme | Function | Relevance to Diacetate |
| Thymidine Kinase 1 (TK1) | Phosphorylates Thymidine to dTMP.[2][3][4] | Rate-Limiting Step. TK1 only accepts free thymidine; incomplete deacetylation of the prodrug prevents this step. |
| Thymidylate Kinase | Phosphorylates dTMP to dTDP.[5] | Downstream processing. |
| Nucleoside Diphosphate Kinase | Phosphorylates dTDP to dTTP.[5] | Final step before DNA incorporation. |
| Ribonucleotide Reductase (RNR) | Converts UDP/CDP to dUDP/dCDP (de novo).[5] | High salvage flux (via diacetate loading) can allosterically inhibit RNR, suppressing de novo synthesis. |
Experimental Protocol: Intracellular Loading
Objective: To efficiently load cells with thymidine using the diacetate prodrug, ensuring complete hydrolysis and metabolic incorporation.
Reagent Preparation
-
Stock Solution: Dissolve Thymidine 3',5'-diacetate in high-grade DMSO.
-
Concentration: 100 mM.
-
Storage: -20°C (stable for >6 months). Avoid aqueous buffers for storage to prevent premature hydrolysis.
-
-
Working Solution: Dilute in pre-warmed culture media immediately prior to use.
Cell Treatment Workflow
-
Seeding: Seed cells to reach 60-70% confluency. Exponential growth is required for high TK1 activity.
-
Pulse: Replace media with media containing 10–50 µM Thymidine 3',5'-diacetate.
-
Note: Lower concentrations are often sufficient due to high intracellular accumulation driven by the "ion trapping" effect (once deacetylated, the charged nucleotides cannot escape).
-
-
Incubation: Incubate for 1–4 hours.
-
Critical Check: Unlike free thymidine, a "lag time" of 15-30 minutes exists for esterase activity to liberate the nucleoside.
-
-
Chase (Optional): Remove media, wash with PBS, and replace with drug-free media if studying pulse-chase kinetics.
Protocol Visualization
Figure 2: Step-by-step workflow for Thymidine 3',5'-diacetate loading, emphasizing the critical deacetylation verification step.
Troubleshooting & Controls
Common Failure Modes
-
Incomplete Hydrolysis: In cell lines with low esterase activity, the diacetate may accumulate without releasing thymidine.
-
Solution: Perform a lysate extraction and run LC-MS to detect the ratio of TDA to free Thymidine.
-
-
Toxicity: Excessive intracellular thymidine (dTTP) pools can cause feedback inhibition of Ribonucleotide Reductase (RNR), leading to "Thymidine Block" and cell cycle arrest at the G1/S boundary.
-
Solution: Titrate the dose. 1 mM is often used for synchronization (blocking), while 10 µM is used for labeling.
-
Mandatory Controls
| Control Type | Description | Purpose |
| Vehicle Control | DMSO only (matched concentration). | Rules out solvent toxicity. |
| Transporter Inhibitor | NBMPR or Dipyridamole + Free Thymidine. | Confirms that TDA uptake is transporter-independent (TDA signal should remain high while Free Thymidine signal drops). |
| Esterase Inhibitor | BNPP (Bis-p-nitrophenyl phosphate). | Confirms that TDA efficacy is dependent on intracellular hydrolysis. |
References
-
Nucleoside Salvage Pathway & TK1 Regul
- Source: Ponturin, E., et al. (2012). "Nucleoside salvage pathway kinases regulate hematopoiesis by linking nucleotide metabolism with replication stress." Journal of Experimental Medicine.
-
URL:[Link]
-
Intracellular Esterase Activity & Prodrugs
- Source: Lida, K., et al. (2014). "Mammalian Esterase Activity: Implications for Peptide Prodrugs.
-
URL:[Link]
-
Thymidine Analogs & Bioavailability
- Source: Podgorny, O.V., et al. (2021). "The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice." Histochemistry and Cell Biology.
-
URL:[Link]
-
Protecting Groups in Synthesis
- Source: "Protecting Groups in Organic Synthesis." Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Core Topic: The Solubility Profile of Thymidine 3',5'-Diacetate in Aqueous vs. Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the solubility characteristics of thymidine 3',5'-diacetate, a lipophilic derivative of the nucleoside thymidine. Understanding the solubility of this compound is fundamental for its effective application in various research and development contexts, from the design of in vitro cell-based assays to the formulation of potential therapeutic agents. We will delve into the molecular principles governing its solubility, provide a framework for its empirical determination, and discuss the practical implications for laboratory use.
Molecular Structure and its Influence on Solubility
The solubility of a compound is dictated by its physicochemical properties and its interaction with the solvent. Thymidine 3',5'-diacetate is synthesized from its parent molecule, thymidine, through the acetylation of the hydroxyl (-OH) groups at the 3' and 5' positions of the deoxyribose sugar.[1] This structural modification is the primary determinant of its distinct solubility profile compared to thymidine.
-
Thymidine: The parent molecule contains polar hydroxyl groups that can act as both hydrogen bond donors and acceptors. This allows for favorable interactions with polar solvents like water, rendering thymidine soluble in aqueous solutions (approximately 50 mg/mL).[2] It is also soluble in polar organic solvents like DMSO and dimethylformamide.[2]
-
Thymidine 3',5'-Diacetate: The esterification of the 3' and 5' hydroxyl groups with acetate moieties replaces the polar -OH groups with less polar ester functionalities.[3] This has two major consequences:
-
Reduced Aqueous Solubility: The ability of the molecule to form strong hydrogen bonds with water is significantly diminished. The molecule becomes more nonpolar (lipophilic), leading to poor solubility in water.
-
Enhanced Organic Solubility: The increased nonpolar character enhances its ability to interact favorably with organic solvents through van der Waals forces and dipole-dipole interactions. It is therefore expected to be readily soluble in solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO.
-
This transition from a water-soluble parent compound to a water-insoluble, lipid-soluble derivative is a classic prodrug strategy used to improve membrane permeability for enhanced cellular uptake.
Solubility Profile: A Comparative Overview
While precise, publicly available quantitative solubility data for thymidine 3',5'-diacetate is scarce, a qualitative and comparative profile can be constructed based on its chemical structure. For mission-critical applications, the experimental determination of solubility is strongly advised.
| Solvent | Compound | Expected Solubility | Rationale |
| Water | Thymidine | Soluble (~50 mg/mL)[2] | Polar hydroxyl groups form strong hydrogen bonds with water. |
| Thymidine 3',5'-Diacetate | Sparingly Soluble / Insoluble | Ester groups mask polar hydroxyls, reducing hydrogen bonding capacity. | |
| DMSO | Thymidine | Soluble (~10 mg/mL)[2] | Polar aprotic solvent capable of solvating the molecule. |
| Thymidine 3',5'-Diacetate | Soluble | The molecule's polarity is compatible with this versatile organic solvent. | |
| Dichloromethane (DCM) | Thymidine | Sparingly Soluble | Mismatch in polarity between the polar nucleoside and nonpolar solvent. |
| Thymidine 3',5'-Diacetate | Soluble | Increased lipophilicity allows for favorable interactions with the nonpolar solvent. | |
| Methanol | Thymidine | Soluble[4] | Polar protic solvent that interacts well with thymidine's hydroxyl groups. |
| Thymidine 3',5'-Diacetate | Soluble | The overall polarity is suitable for dissolution in alcohols like methanol. |
Experimental Protocol: Gold Standard for Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[5][6] This protocol provides a robust framework for obtaining accurate and reproducible data.
Objective: To determine the saturation solubility of thymidine 3',5'-diacetate in a chosen solvent at a specific temperature.
Materials:
-
Thymidine 3',5'-diacetate (high purity, solid form)
-
Solvent of interest (e.g., PBS pH 7.4, Dichloromethane), analytical grade
-
2 mL glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Centrifuge capable of holding the vials
-
Calibrated pipettes
-
HPLC system with a UV detector
-
Volumetric flasks for standard and sample preparation
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Weigh an excess amount of solid thymidine 3',5'-diacetate into a glass vial. An excess is critical to ensure saturation is reached and can be visually confirmed by the presence of undissolved solid at the end of the experiment.[7]
-
Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[7]
-
Allow the suspension to equilibrate for a sufficient duration. A period of 24 to 48 hours is typical, but the exact time should be determined empirically.[5]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle by gravity.
-
To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).
-
-
Sampling and Dilution:
-
Carefully withdraw a known aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Immediately perform a precise serial dilution of the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or methanol) to bring the concentration into the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method.
-
Prepare a calibration curve using standards of known thymidine 3',5'-diacetate concentrations.
-
Calculate the concentration in the diluted sample by interpolating from the calibration curve.
-
-
Solubility Calculation:
-
Multiply the determined concentration by the dilution factor to obtain the final solubility value (e.g., in mg/mL or µM).
-
Trustworthiness: A Self-Validating System To ensure the integrity of the results, the protocol must be self-validating. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield consistent solubility values.[6] The pH of aqueous buffers should also be measured before and after the experiment to ensure it has not shifted.[6]
Visualization: Solvent-Molecule Interactions
The differing solubility behaviors can be visualized by considering the dominant intermolecular forces between thymidine 3',5'-diacetate and the solvent molecules.
Caption: Dominant intermolecular forces governing the solubility of thymidine 3',5'-diacetate.
Practical Implications in Research and Development
-
In Vitro Assays: Due to its poor aqueous solubility, stock solutions of thymidine 3',5'-diacetate must be prepared in an organic solvent like DMSO. When adding the compound to aqueous cell culture media, it is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). The potential for the compound to precipitate out of the aqueous media at higher concentrations must also be considered.
-
Drug Formulation: For in vivo studies, the low water solubility presents a significant challenge for parenteral formulations. Drug development professionals may need to explore advanced formulation strategies, such as creating amorphous solid dispersions, using co-solvents, or developing lipid-based delivery systems (e.g., nanoemulsions, liposomes) to achieve therapeutic concentrations in the bloodstream.
-
Prodrug Design: The high lipophilicity of thymidine 3',5'-diacetate is advantageous for its function as a prodrug. This property can enhance its ability to permeate biological membranes, such as the intestinal wall for oral absorption or the cell membrane to reach intracellular targets. Once inside the cell, it is hypothesized that cellular esterases cleave the acetate groups, releasing the active parent nucleoside, thymidine.
References
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). Thymidine 3',5'-diacetate. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Zarmans, E., et al. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53(1). Retrieved from [Link]
-
PubChem. (n.d.). Thymidine 3',5'-diacetate. Retrieved from [Link]
-
Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
Sources
- 1. Thymidine 3',5'-diacetate | C14H18N2O7 | CID 2724348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Buy Thymidine 3',5'-diacetate [smolecule.com]
- 4. Thymidine CAS#: 50-89-5 [m.chemicalbook.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scielo.br [scielo.br]
The Strategic Evolution of Acetylated Nucleoside Analogs: A Technical Guide to Their History, Development, and Application
Preamble: From Accidental Discovery to Rational Design
The journey of nucleoside analogs from their initial synthesis in the 1950s to their current status as cornerstone therapies for viral infections and cancer is a testament to the evolution of medicinal chemistry. This in-depth technical guide navigates the history and development of a pivotal modification to this class of therapeutics: acetylation. We will explore the causal chain of events, from the early recognition of the limitations of parent nucleoside analogs to the rational design of acetylated prodrugs with enhanced pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also practical insights into the synthesis, characterization, and evaluation of these critical compounds.
The Genesis of Nucleoside Analogs: A Double-Edged Sword
Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. Their therapeutic utility lies in their ability to act as antimetabolites, interfering with the replication of rapidly dividing cells, such as cancer cells, or the enzymes of invading pathogens like viruses.
The first wave of nucleoside analogs, such as 5-fluorouracil (5-FU) and cytarabine (Ara-C), demonstrated significant anticancer activity. However, their clinical application was often hampered by several inherent limitations:
-
Poor Bioavailability: Many nucleoside analogs are highly polar molecules, leading to poor absorption from the gastrointestinal tract and necessitating intravenous administration.
-
Rapid Metabolism: The body possesses efficient mechanisms to clear foreign nucleosides, leading to a short plasma half-life and requiring frequent dosing.
-
Limited Cellular Uptake: The hydrophilic nature of these compounds can restrict their ability to cross cellular membranes and reach their intracellular targets.
-
Development of Resistance: Cancer cells and viruses can develop resistance to nucleoside analogs through various mechanisms, including decreased activation by cellular kinases.
These challenges spurred the exploration of prodrug strategies, a key approach in which a pharmacologically inactive compound is converted into an active drug within the body. Acetylation emerged as a particularly effective and versatile method to overcome the limitations of the parent nucleoside analogs.
The Rationale for Acetylation: Enhancing Druggability through Chemical Modification
Acetylation, the process of introducing an acetyl functional group (-COCH₃) onto a molecule, offers a multifaceted solution to the challenges posed by early nucleoside analogs. The primary hydroxyl groups of the sugar moiety are the most common sites for acetylation.
The core principle behind this strategy is to transiently mask the polar hydroxyl groups, thereby increasing the lipophilicity of the nucleoside analog. This seemingly simple modification has profound consequences for the drug's pharmacokinetic and pharmacodynamic profile.
2.1. The Causality Behind Enhanced Bioavailability and Cellular Permeability
Increased lipophilicity directly translates to improved passive diffusion across the lipid bilayers of the gastrointestinal tract and target cells. By temporarily neutralizing the hydrogen-bonding capacity of the hydroxyl groups, the acetylated prodrug can more readily partition into and traverse cellular membranes. This enhanced permeability is a critical factor in improving oral bioavailability and ensuring that a therapeutic concentration of the drug reaches its site of action.
2.2. A Shield Against Premature Degradation
The acetyl groups can also serve as a protective shield, sterically hindering the access of metabolic enzymes that would otherwise rapidly degrade the parent nucleoside analog in the bloodstream. This leads to an extended plasma half-life, allowing for less frequent dosing and a more sustained therapeutic effect.
2.3. The Self-Validating System of Intracellular Activation
A crucial aspect of the acetylation strategy is its reversibility. Once the acetylated nucleoside analog has entered the target cell, it is designed to be recognized and cleaved by intracellular esterases, ubiquitous enzymes that hydrolyze ester bonds. This enzymatic cleavage unmasks the hydroxyl groups, regenerating the active parent nucleoside analog at the site where it is needed. This targeted activation minimizes systemic exposure to the active drug, potentially reducing off-target side effects.
The following diagram illustrates the journey of an acetylated nucleoside analog from administration to intracellular activation.
Caption: Journey of an acetylated nucleoside analog.
Case Study: The Development of Zidovudine (AZT)
The story of Zidovudine (AZT), the first approved drug for the treatment of HIV/AIDS, is a landmark in the history of antiviral therapy and highlights the importance of nucleoside analog development.
AZT, or 3'-azido-3'-deoxythymidine, is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group. This modification is key to its mechanism of action. Once inside a host cell, AZT is phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP). HIV's reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA, has a higher affinity for AZT-TP than the natural substrate, deoxythymidine triphosphate (dTTP). Upon incorporation into the growing viral DNA chain, the azido group at the 3' position prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.
While AZT was a groundbreaking drug, its utility was limited by a short half-life and significant side effects, including bone marrow suppression. Although AZT itself is not typically administered in an acetylated form, the principles of improving nucleoside analog properties through prodrug strategies were heavily influenced by the challenges encountered with drugs like AZT. The development of subsequent nucleoside reverse transcriptase inhibitors (NRTIs) often incorporated prodrug approaches to enhance their therapeutic index.
3.1. Intracellular Activation Pathway of Zidovudine (AZT)
The following diagram outlines the intracellular activation of AZT.
Caption: Intracellular activation of Zidovudine (AZT).
Synthesis and Purification of Acetylated Nucleoside Analogs: A Practical Workflow
The synthesis of acetylated nucleoside analogs is a well-established process in medicinal chemistry. The following provides a generalized, step-by-step methodology.
4.1. Experimental Protocol: Acetylation of a Nucleoside Analog
Objective: To synthesize the acetylated prodrug of a given nucleoside analog to enhance its lipophilicity and cellular permeability.
Materials:
-
Nucleoside analog
-
Acetic anhydride
-
Pyridine (or another suitable base catalyst)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Procedure:
-
Dissolution: Dissolve the nucleoside analog in a suitable aprotic solvent, such as dichloromethane or pyridine, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the solution in an ice bath. Add the base catalyst (e.g., pyridine) if not already used as the solvent, followed by the dropwise addition of acetic anhydride. The molar excess of acetic anhydride will depend on the number of hydroxyl groups to be acetylated.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acid byproducts. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure acetylated nucleoside analog.
4.2. Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Characterization and Quality Control: Ensuring Purity and Identity
Thorough characterization of the synthesized acetylated nucleoside analog is paramount to ensure its identity, purity, and stability. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
5.1. Analytical Techniques
| Technique | Purpose | Key Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and determine the degree of acetylation. | Appearance of new signals in the 1H NMR spectrum corresponding to the acetyl protons (typically around 2.0-2.2 ppm). Shifts in the signals of the sugar protons adjacent to the newly formed ester linkages. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the acetylated product. | The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the acetylated nucleoside analog. Fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and for quality control. | A single, sharp peak in the chromatogram indicates a pure compound. The retention time will differ from the parent nucleoside analog due to the increased lipophilicity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the ester functional group. | Appearance of a strong carbonyl (C=O) stretching band characteristic of esters, typically in the region of 1735-1750 cm-1. |
5.2. A Note on Self-Validation in Protocols
Each step in the synthesis and purification process should be considered a self-validating system. For instance, the disappearance of the starting material spot and the appearance of a new, less polar spot on the TLC plate validates the progress of the acetylation reaction. Similarly, the isolation of a single peak in the HPLC chromatogram with the expected mass in the MS analysis validates the purity of the final compound.
Future Perspectives and Conclusion
The development of acetylated nucleoside analogs represents a significant advancement in drug delivery and formulation science. This prodrug strategy has successfully addressed many of the shortcomings of early nucleoside-based therapies, leading to the development of more effective and convenient treatments for a range of diseases.
Future research in this area will likely focus on:
-
Targeted Delivery: Designing acetylated prodrugs that are selectively activated by enzymes overexpressed in cancer cells or virus-infected cells to further enhance their therapeutic index.
-
Combination Therapies: Exploring the synergistic effects of acetylated nucleoside analogs with other therapeutic agents to combat drug resistance and improve treatment outcomes.
-
Novel Acetylating Agents: Developing new reagents and methods for acetylation that offer greater selectivity and efficiency.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Acetylation of Thymidine
This guide provides a comprehensive overview and a field-tested protocol for the acetylation of the primary and secondary hydroxyl groups of thymidine using acetic anhydride as the acetylating agent and pyridine as the catalyst and solvent. This reaction is a cornerstone technique for the synthesis of modified nucleosides, which are critical intermediates in drug development and oligonucleotide synthesis. The acetyl group serves as an effective protecting group, valued for its stability under various conditions and its straightforward removal.
This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocol is not just followed, but understood. This causal understanding is key to successful troubleshooting and adaptation for related substrates.
The Chemistry: Mechanism and Rationale
The acetylation of alcohols is a fundamental transformation in organic synthesis. In the context of nucleosides like thymidine, which contains both a primary (5'-OH) and a secondary (3'-OH) hydroxyl group, the reaction with acetic anhydride is facilitated by pyridine, which plays a dual role.
The Dual Role of Pyridine
-
Nucleophilic Catalyst : Pyridine is more than just a simple base in this reaction. It acts as a nucleophilic catalyst by attacking the electrophilic carbonyl carbon of acetic anhydride. This forms a highly reactive intermediate, the N-acetylpyridinium ion .[1][2] This intermediate is a significantly more potent acetylating agent than acetic anhydride itself, readily reacting with the hydroxyl groups of thymidine.
-
Acid Scavenger : The reaction releases one equivalent of acetic acid for each acetyl group transferred. Pyridine, as a base, neutralizes this acidic byproduct, forming pyridinium acetate.[2] This prevents potential side reactions or degradation of the acid-sensitive nucleoside and drives the equilibrium towards product formation.
The overall mechanism can be visualized as a two-step process, repeated for both the 5' and 3' hydroxyl groups.
Caption: Figure 1: Mechanism of Pyridine-Catalyzed Acetylation.
Experimental Design and Protocol
This section details a robust and reproducible protocol for the synthesis of 3',5'-di-O-acetylthymidine. The self-validating nature of this protocol is ensured by in-process controls (TLC monitoring) and definitive final product characterization.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Thymidine | ≥99% | Sigma-Aldrich | Dry in a vacuum oven at 40°C overnight before use. |
| Pyridine | Anhydrous, ≥99.8% | Acros Organics | Use a fresh bottle or freshly distilled. Store over molecular sieves. |
| Acetic Anhydride | ≥99% | J.T. Baker | Use a fresh bottle to avoid hydrolysis to acetic acid. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated Sodium Bicarbonate | - | - | Aqueous solution (NaHCO₃). |
| 1 M Hydrochloric Acid | - | - | Aqueous solution (HCl). |
| Brine | - | - | Saturated aqueous solution of NaCl. |
| Anhydrous Sodium Sulfate | - | - | Na₂SO₄, for drying. |
| Silica Gel | 230-400 mesh, 60 Å | Sorbent Tech. | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Reaction Parameters
| Parameter | Value | Rationale |
| Substrate | Thymidine (1.0 equiv.) | The starting nucleoside. |
| Acetylating Agent | Acetic Anhydride (3.0 - 4.0 equiv.) | An excess ensures complete acetylation of both hydroxyl groups.[3] |
| Solvent/Catalyst | Anhydrous Pyridine | Serves as both the reaction medium and catalyst. Volume should be sufficient to fully dissolve thymidine. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction upon adding anhydride; the reaction proceeds well at RT.[4] |
| Reaction Time | 4 - 12 hours | Varies by scale; must be monitored by TLC for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture from quenching the acetic anhydride. |
Step-by-Step Experimental Protocol
1. Preparation and Setup: a. Dry a 100 mL round-bottom flask and a magnetic stir bar in an oven and allow to cool under a stream of argon or nitrogen. b. Add thymidine (e.g., 2.42 g, 10.0 mmol, 1.0 equiv.) to the flask. c. Add anhydrous pyridine (e.g., 40 mL) via syringe and stir to dissolve the thymidine completely. The solution should be clear.
2. Reaction Execution: a. Cool the flask in an ice-water bath to 0 °C. b. Slowly add acetic anhydride (e.g., 2.8 mL, 30.0 mmol, 3.0 equiv.) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir the reaction mixture at room temperature.
3. In-Process Monitoring (TLC): a. Monitor the reaction's progress every 1-2 hours using Thin-Layer Chromatography (TLC).[5][6] b. TLC System: Use a 9:1 mixture of Dichloromethane:Methanol or 95:5 Ethyl Acetate:Methanol as the eluent. c. Spotting: On a single TLC plate, spot the starting material (a solution of thymidine in pyridine), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.[7][8] d. Visualization: Visualize the plate under a UV lamp (254 nm). The starting thymidine is highly polar and will have a low Rf value. The desired product, 3',5'-di-O-acetylthymidine, is much less polar and will have a significantly higher Rf value. The reaction is complete when the thymidine spot has been completely consumed.
4. Workup and Isolation: a. Once the reaction is complete, quench it by slowly adding crushed ice or cold methanol (e.g., 10 mL) while stirring in an ice bath. b. Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the pyridine. Co-evaporate with toluene (2 x 20 mL) to remove residual traces of pyridine.[3] c. Dissolve the resulting residue in ethyl acetate (EtOAc, e.g., 100 mL). d. Transfer the solution to a separatory funnel and wash sequentially with:
- Water (2 x 50 mL)
- 1 M HCl (2 x 50 mL) or 5% aq. CuSO₄ until the blue color persists in the aqueous layer. This removes the last traces of pyridine.[9]
- Saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize any remaining acetic acid and HCl.[9]
- Brine (1 x 50 mL) to facilitate phase separation. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a white foam or solid.
5. Purification: a. Purify the crude product by silica gel column chromatography. b. Use a gradient elution system, starting with 100% Ethyl Acetate and gradually increasing polarity by adding Methanol (e.g., from 0% to 5% MeOH in EtOAc). c. Collect fractions and analyze by TLC to identify those containing the pure product. d. Combine the pure fractions and evaporate the solvent to yield 3',5'-di-O-acetylthymidine as a white solid.
Caption: Figure 2: Overall Experimental Workflow.
Product Validation and Characterization
Affirming the identity and purity of the final product is a non-negotiable step.
-
¹H NMR (in CDCl₃): Expect to see two distinct singlets in the range of δ 2.1-2.2 ppm, corresponding to the two acetyl methyl groups (6 protons total). The protons on the sugar ring (H1', H2', H3', H4', H5') will show downfield shifts compared to the starting thymidine due to the deshielding effect of the acetyl groups.
-
¹³C NMR (in CDCl₃): Look for two new carbonyl signals around δ 170 ppm and two new methyl signals around δ 21 ppm.
-
Mass Spectrometry (ESI+): The expected mass for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ should be observed, confirming the molecular weight of 327.12 g/mol for C₁₄H₁₈N₂O₇.
Safety and Hazard Management
Both acetic anhydride and pyridine are hazardous reagents that demand strict adherence to safety protocols.
-
Acetic Anhydride : Is corrosive, a lachrymator, and reacts violently with water. It causes severe skin burns and eye damage.[10][11]
-
Pyridine : Is flammable, toxic if inhaled, swallowed, or in contact with skin, and has a strong, unpleasant odor.[12]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., butyl rubber or Viton®/Butyl).[13][14]
-
Engineering Controls : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Waste Disposal : Quench any excess acetic anhydride carefully before disposal. All liquid waste containing pyridine and organic solvents must be collected in a designated halogenated or non-halogenated waste container as appropriate, following institutional guidelines.[15]
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- 6. Monitoring Reactions by TLC - Edubirdie [edubirdie.com]
- 7. How To [chem.rochester.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. nj.gov [nj.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fr.cpachem.com [fr.cpachem.com]
Application Note: Kinetic Profiling and Regioselectivity Assessment of Thymidine 3',5'-Diacetate Hydrolysis by Esterases
Abstract & Introduction
Nucleoside analogs form the backbone of antiviral and anticancer therapies. However, their hydrophilic nature often limits passive transport across cell membranes.[1][2] To overcome this, hydroxyl groups at the 3' and 5' positions are frequently esterified to create lipophilic prodrugs. Thymidine 3',5'-diacetate (TDA) serves as a quintessential model substrate for characterizing the enzymatic activation of these prodrugs.[1][2]
This Application Note provides a rigorous protocol for studying the hydrolysis of TDA by esterases, specifically focusing on Pig Liver Esterase (PLE) and serum esterases.[1] Unlike simple colorimetric assays, this guide emphasizes the regioselective nature of the hydrolysis—distinguishing whether the enzyme preferentially cleaves the 5'-primary ester or the 3'-secondary ester—a critical parameter in prodrug design.
Key Mechanistic Insight: The Regioselectivity Challenge
Hydrolysis of TDA is rarely a concerted simultaneous cleavage. It proceeds via a stepwise mechanism, generating two possible mono-acetate intermediates before yielding the final nucleoside (Thymidine).[1][2]
-
Path A (5'-First): Hydrolysis at the less sterically hindered primary alcohol (5') yields 3'-O-acetylthymidine .[1][2]
-
Path B (3'-First): Hydrolysis at the secondary alcohol (3') yields 5'-O-acetylthymidine .[1][2]
Understanding which pathway dominates dictates the pharmacokinetics of the prodrug.
Reaction Pathway Visualization
The following diagram illustrates the competing hydrolytic pathways. In metabolic studies, identifying the dominant "Mono-Acetate" intermediate reveals the enzyme's steric and electronic preferences.
Figure 1: Stepwise enzymatic hydrolysis of Thymidine 3',5'-diacetate.[1][2] The thickness of arrows often represents the kinetic preference of non-specific esterases for the less hindered 5'-position (Path k1).[1]
Materials and Equipment
Reagents
-
Substrate: Thymidine 3',5'-diacetate (Sigma-Aldrich/Merck, >98% purity).[1][2]
-
Enzymes:
-
Buffer System: 50 mM Phosphate Buffer, pH 7.4 (physiological) or pH 8.0 (optimal for PLE activity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO).[1][2]
-
Internal Standard: Uridine (structurally similar but distinct retention time).[1][2]
Equipment
-
HPLC System: Agilent 1200/1260 or Waters Alliance with DAD/UV detector.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).[1]
-
Thermostatic Shaker: Maintained at 37°C.
Experimental Protocol
Stock Solution Preparation
The hydrophobicity of TDA requires careful solubilization to prevent precipitation in the aqueous buffer.
-
TDA Stock (20 mM): Dissolve 6.52 mg of TDA (MW: 326.3 g/mol ) in 1.0 mL of DMSO. Store at -20°C.
-
PLE Stock (100 Units/mL): Dissolve lyophilized PLE in 50 mM Phosphate Buffer (pH 7.4). Prepare fresh.
-
Internal Standard (1 mM): Dissolve Uridine in water.
Enzymatic Assay Workflow
This protocol is designed for a discontinuous assay (sampling at time points) to capture the transient intermediates.[1][2]
Step 1: Reaction Assembly In 1.5 mL microcentrifuge tubes (or a 96-well deep-well plate), combine:
-
Buffer: 890 µL Phosphate Buffer (50 mM, pH 7.4)
-
Substrate: 10 µL TDA Stock (Final conc: 200 µM). Note: Keep DMSO < 1% to avoid enzyme inhibition.
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
Step 2: Initiation
-
Add 100 µL of Enzyme Solution (PLE or Serum).[1]
-
Total Volume: 1000 µL.
-
Mix gently by pipetting. Do not vortex vigorously (denatures protein).[1][2]
Step 3: Sampling & Quenching (Critical Step) At defined time points (e.g., 0, 5, 10, 20, 40, 60 min), remove 100 µL aliquots.[1]
-
Quench: Immediately transfer aliquot into a tube containing 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why? Acetonitrile precipitates proteins and stops the reaction. Acid stabilizes the ester bonds from spontaneous chemical hydrolysis.[2]
Step 4: Sample Preparation for HPLC
-
Vortex quenched samples for 10 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to HPLC vials.[2]
HPLC Analytical Method
Separating the di-ester, two mono-esters, and parent nucleoside requires a gradient method.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).[1][2]
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Buffer B | Description |
|---|---|---|
| 0.0 | 5% | Equilibrate (Thymidine elutes early) |
| 8.0 | 60% | Linear ramp to elute TDA |
| 9.0 | 95% | Wash column |
| 11.0 | 5% | Re-equilibrate |
Expected Elution Order:
-
Thymidine: ~3-4 min (Most Polar)
-
Mono-acetates: ~6-7 min (Intermediate Polarity)
-
TDA: ~9-10 min (Most Hydrophobic)
Data Analysis & Kinetic Profiling[1][2]
Quantifying Regioselectivity
To determine if the enzyme prefers the 3' or 5' position, analyze the ratio of the mono-acetate peaks at early time points (<20% conversion).
Note: Peak identification requires authentic standards. If unavailable, 5'-O-acetylthymidine typically elutes slightly faster than 3'-O-acetylthymidine on C18 columns due to the exposed 3'-OH being slightly less polar than the 5'-OH, though this must be validated.[1][2]
Calculating Kinetic Parameters ( , )
Perform the assay with varying initial TDA concentrations (e.g., 10 - 1000 µM).[1][2] Plot the initial velocity (
Spontaneous vs. Enzymatic Hydrolysis
Crucial Control: Run a "No Enzyme" control (Buffer + TDA).
-
If TDA degrades in buffer alone, calculate the chemical degradation rate (
) and subtract it from the enzymatic rate ( ) to get the true enzymatic rate ( ).[1]
Experimental Workflow Diagram
Figure 2: Workflow for discontinuous kinetic assay of TDA hydrolysis.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation | TDA concentration too high or DMSO too low.[1][2] | Reduce TDA to <100 µM or ensure DMSO is 1-2% (v/v). |
| Poor Mass Balance | TDA sticking to plasticware.[2] | Use low-binding tubes or glass inserts for HPLC vials.[1][2] |
| Peak Tailing | Interaction with silanols on column.[2] | Use a "base-deactivated" column or add 10mM Ammonium Acetate to mobile phase.[1][2] |
| No Mono-ester Peak | Hydrolysis is too fast (concerted).[1][2] | Reduce enzyme concentration by 10-fold or lower temperature to 4°C to trap intermediates.[2] |
References
-
Chawla, et al. "Challenges in Polymorphism of Nucleosides and Their Prodrugs." Journal of Pharmaceutical Sciences, 2021. Link
-
Imai, T. et al. "Regioselective hydrolysis of nucleoside esters by esterases."[2] Drug Metabolism and Disposition, 2004.[1][2] Link
-
Sigma-Aldrich. "Enzymatic Assay of Esterase (EC 3.1.1.1)."[1][2] Technical Bulletin. Link
-
Testa, B. & Mayer, J.M. "Hydrolysis in Drug and Prodrug Metabolism."[2] Wiley-VCH, 2003.[1][2] (Authoritative Text on Prodrug Chemistry). Link[1][2]
Sources
- 1. Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidine 3',5'-diacetate | C14H18N2O7 | CID 2724348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
Application Note: Preparation of Thymidine 3',5'-diacetate Stock Solution in DMSO
Abstract & Core Principles
Thymidine 3',5'-diacetate is a key nucleoside derivative used in various biochemical and pharmacological studies, particularly those involving DNA synthesis and repair pathways.[1] The successful and reproducible application of this compound in experimental settings is critically dependent on the accurate and stable preparation of a concentrated stock solution. This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of Thymidine 3',5'-diacetate stock solutions using anhydrous Dimethyl Sulfoxide (DMSO) as the solvent.
The choice of DMSO as a solvent is based on its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays.[2] However, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] The presence of water can significantly decrease the solubility of hydrophobic compounds and compromise the long-term stability of the stock solution.[3] Therefore, the use of high-purity, anhydrous DMSO is a non-negotiable prerequisite for this protocol. The primary objective is to create a high-concentration, stable stock that can be accurately diluted to working concentrations, thereby minimizing the final percentage of organic solvent in the experimental system to avoid cytotoxicity.[4]
Compound & Solvent Technical Data
All quantitative and safety data have been consolidated into the table below for rapid reference. Researchers must familiarize themselves with this information and consult the full Safety Data Sheet (SDS) before handling these chemicals.[5][6]
| Parameter | Thymidine 3',5'-diacetate | Dimethyl Sulfoxide (DMSO) |
| Synonyms | 3',5'-di-o-acetylthymidine | DMSO, Methyl sulfoxide |
| CAS Number | 6979-97-1[7][8] | 67-68-5 |
| Molecular Formula | C₁₄H₁₈N₂O₇[7][8] | C₂H₆OS |
| Molecular Weight | 326.30 g/mol [7][9] | 78.13 g/mol |
| Appearance | White to off-white solid | Clear, colorless liquid[2] |
| Melting Point | 126 - 128 °C[7] | ~18.5 °C[2] |
| Purity Requirement | ≥98% | Anhydrous, ≥99.9% |
| Key Hazard | Considered hazardous until further information is available.[10] | Combustible; readily penetrates skin and can carry dissolved substances with it.[11] |
Essential Materials & Equipment
-
Thymidine 3',5'-diacetate (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade (≥99.9%)
-
Analytical balance (readable to 0.1 mg)
-
Calibrated positive displacement pipettes or glass syringes
-
Sterile, conical-bottom polypropylene or glass vials for dissolution
-
Sterile, amber or opaque cryovials for aliquoting and storage
-
Vortex mixer
-
Benchtop sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Experimental Protocol: Stock Solution Preparation (100 mM Example)
This protocol details the preparation of a 100 mM stock solution, a common concentration for laboratory use. The principles can be adapted for other concentrations.
Pre-Protocol Calculations
The foundation of an accurate stock solution is a precise calculation. The required mass of the compound is determined using the following formula:
Mass (mg) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
Worked Example for 1 mL of 100 mM Stock:
-
Mass (mg) = 0.1 mol/L × 0.001 L × 326.30 g/mol × 1000 mg/g
-
Mass (mg) = 32.63 mg
Step-by-Step Dissolution Procedure
-
Preparation: In a controlled environment with low humidity, allow the sealed vial of Thymidine 3',5'-diacetate and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound or into the solvent.
-
Weighing: Using an analytical balance, carefully weigh out the calculated mass (32.63 mg) of Thymidine 3',5'-diacetate powder and transfer it into a sterile, appropriately sized vial (e.g., a 2 mL glass vial).
-
Scientist's Note: Taring the vial on the balance before adding the powder ensures an accurate measurement of the compound itself.
-
-
Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Scientist's Note: The use of anhydrous DMSO is paramount. Moisture contamination can lead to reduced solubility and potential hydrolysis of the diacetate groups over time.[3]
-
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.
-
Troubleshooting Dissolution: If the compound does not dissolve completely with vortexing, sonicate the vial in a room temperature water bath for 5-10 minute intervals. Gentle warming up to 30°C can also be applied, but excessive heat should be avoided to prevent potential degradation.[2]
-
Final Inspection: Visually inspect the solution against a bright light source to confirm that no undissolved particulates remain. The solution must be perfectly clear.
Aliquoting and Storage for Long-Term Stability
-
Aliquoting: To preserve the integrity of the stock, it is crucial to avoid repeated freeze-thaw cycles. Dispense the stock solution into single-use aliquots in sterile, properly labeled cryovials. Common aliquot volumes range from 20 µL to 100 µL.
-
Storage:
-
Long-Term Storage (up to 1 year): Store the aliquots at -80°C.[3]
-
Short-Term Storage (up to 1 month): Storage at -20°C is acceptable.[3][4]
-
Scientist's Note: The stability of related nucleoside analogs in DMSO is well-documented under these conditions.[3] Storing in smaller, single-use volumes ensures that the main stock is not repeatedly warmed and exposed to atmospheric moisture, which guarantees maximum stability and reproducibility between experiments.
-
Workflow Visualization
The following diagram outlines the logical flow of the stock solution preparation protocol, from calculation to final storage.
Caption: Workflow for Thymidine 3',5'-diacetate stock preparation.
Application Example: Dilution for Cell Culture Assays
A common application is treating cells in culture. It is vital to ensure the final DMSO concentration is non-toxic, typically below 0.5%.[4]
Objective: Prepare 2 mL of culture medium with a final concentration of 100 µM Thymidine 3',5'-diacetate.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first dilute the 100 mM stock 1:100 in sterile culture medium to create a 1 mM intermediate stock.
-
Take 2 µL of the 100 mM stock and add it to 198 µL of medium.
-
-
Final Dilution: Use the C₁V₁ = C₂V₂ formula to calculate the volume of the 1 mM intermediate stock needed.
-
V₁ = (C₂V₂) / C₁
-
V₁ = (100 µM × 2 mL) / 1000 µM
-
V₁ = 0.2 mL or 200 µL
-
-
Procedure: Add 200 µL of the 1 mM intermediate stock to 1.8 mL of culture medium to get a final volume of 2 mL at the desired 100 µM concentration.
-
Solvent Control: A vehicle control should always be run in parallel. This would consist of adding the same final concentration of DMSO to the culture medium without the compound.
References
-
Thymidine,3',5'-diacetate Price and Properties. ChemSrc. [Link]
-
Thymidine 3',5'-diacetate Overview. AdooQ BioScience. [Link]
-
Thymidine - Wikipedia. Wikipedia. [Link]
-
Dimethyl Sulfoxide (DMSO) Physical Properties. MP Biomedicals. [Link]
-
Thymidine 3',5'-diphosphate | C10H16N2O11P2 | CID 121976. PubChem. [Link]
-
Thymidine Safety Data Sheet. Carl ROTH. [Link]
-
Thymidine,3',5'-diacetate Supplier Information. ChemSrc. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
Discussion on assaying DMSO stock solutions. Chromatography Forum. [Link]
-
How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Thymidine 3',5'-diacetate | C14H18N2O7 | CID 2724348. PubChem. [Link]
-
Safety Data Sheet: Thymidine. Carl ROTH. [Link]
-
Safety Data Sheet: DMSO. Carl ROTH. [Link]
-
How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate. [Link]
Sources
- 1. Buy Thymidine 3',5'-diacetate [smolecule.com]
- 2. thco.com.tw [thco.com.tw]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. Thymidine,3',5'-diacetate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [m.chemsrc.com]
- 8. Thymidine 3',5'-diacetate | C14H18N2O7 | CID 2724348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thymidine,3',5'-diacetate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Thymidine 3',5'-diacetate as a Lipophilic Prodrug Precursor
Abstract
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. However, their therapeutic efficacy is often hampered by poor physicochemical properties, such as high hydrophilicity, which limits their ability to cross cellular membranes and results in low oral bioavailability.[1][2][3] The prodrug strategy, wherein a pharmacologically active agent is chemically modified to form an inactive precursor that is converted to the parent drug in vivo, is a powerful approach to overcome these limitations.[4][5] This guide provides a comprehensive overview and detailed protocols for the use of Thymidine 3',5'-diacetate, a lipophilic derivative of the nucleoside thymidine, as a model prodrug precursor. By masking the polar hydroxyl groups with acetyl esters, the molecule's lipophilicity is significantly increased, facilitating enhanced cellular uptake.[6] Intracellular esterases subsequently cleave these ester bonds, releasing the parent thymidine to be incorporated into the cellular metabolic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and antiviral/anticancer drug discovery.
The Rationale for Lipophilic Nucleoside Prodrugs
The fundamental challenge in delivering many nucleoside analogs is their inherent polarity. The sugar moiety, with its multiple hydroxyl groups, makes these molecules highly water-soluble but poorly permeable to the lipid bilayer of cell membranes. This results in several pharmacokinetic challenges:
-
Poor Oral Absorption: Hydrophilic drugs are not efficiently absorbed from the gastrointestinal tract, leading to low and variable bioavailability.[1]
-
Limited Cellular Uptake: Passive diffusion across cell membranes is restricted, limiting the concentration of the drug that can reach its intracellular target.[7]
-
Rapid Clearance: Polar molecules are often quickly eliminated by renal excretion, leading to a short plasma half-life.[4]
The lipophilic prodrug approach directly addresses these issues. By chemically attaching lipophilic moieties—in this case, acetyl groups—to the polar functional groups of the parent drug, a new chemical entity with altered physical properties is created.[4][7] Thymidine 3',5'-diacetate serves as an excellent case study for this strategy. The esterification of the 3' and 5' hydroxyl groups of thymidine dramatically increases its lipophilicity. This modification allows the prodrug to more readily diffuse across cell membranes. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bonds, liberating the active thymidine molecule precisely where it is needed for subsequent metabolic activation.[8]
Comparative Physicochemical Properties
The modification from thymidine to its diacetate derivative results in significant changes to its physicochemical properties, which are foundational to its function as a prodrug.
| Property | Thymidine | Thymidine 3',5'-diacetate | Rationale for Change |
| Molecular Formula | C₁₀H₁₄N₂O₅ | C₁₄H₁₈N₂O₇[8] | Addition of two acetyl groups (C₂H₃O) |
| Molecular Weight | 242.23 g/mol [9] | 326.30 g/mol [10] | Increased mass from the added acetyl moieties |
| Melting Point | ~185 °C[9] | 126 - 128 °C[10] | Altered crystal lattice energy due to esterification |
| Lipophilicity (LogP) | Low (Hydrophilic) | Significantly Higher (Lipophilic) | Masking of polar hydroxyl groups with non-polar acetyl groups |
| Aqueous Solubility | High | Low | The increase in lipophilic character reduces affinity for water |
Mechanism of Action: From Prodrug to Active Metabolite
The efficacy of Thymidine 3',5'-diacetate as a prodrug relies on a two-step bioactivation process. This process ensures that the active drug is released intracellularly, bypassing the membrane transport limitations of the parent molecule.
-
Passive Diffusion: The enhanced lipophilicity of Thymidine 3',5'-diacetate allows it to passively diffuse across the cell membrane, moving down its concentration gradient into the cytoplasm.
-
Enzymatic Cleavage: Within the cytoplasm, non-specific intracellular esterases recognize and hydrolyze the ester linkages at the 3' and 5' positions, releasing two molecules of acetic acid and the parent drug, thymidine.[8]
-
Metabolic Activation: The liberated thymidine is then available for the endogenous nucleotide salvage pathway. It is sequentially phosphorylated by cellular kinases, starting with thymidine kinase (TK), to form thymidine monophosphate (TMP), diphosphate (TDP), and finally the active triphosphate (TTP).[11] This active form can then be incorporated into DNA by polymerases during replication.
This entire pathway underscores the self-validating nature of the prodrug system: its success is directly measurable by the formation of the parent drug and its subsequent metabolites within the cell.
Caption: Bioactivation pathway of Thymidine 3',5'-diacetate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and in vitro evaluation of Thymidine 3',5'-diacetate.
Protocol 1: Synthesis of Thymidine 3',5'-diacetate
Objective: To synthesize Thymidine 3',5'-diacetate from thymidine via acetylation. This protocol is based on standard acylation procedures for nucleosides.
Materials:
-
Thymidine (1.0 eq)
-
Anhydrous Pyridine
-
Acetic Anhydride (2.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
-
Dissolution: Suspend thymidine (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar. The volume of pyridine should be sufficient to create a stirrable slurry.
-
Cooling: Cool the flask to 0 °C in an ice bath. This is a critical step to control the exothermic reaction upon adding the acylating agent.
-
Acylation: Add acetic anhydride (2.5 eq) dropwise to the stirred suspension over 15 minutes. A slight excess of acetic anhydride ensures complete di-acetylation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thymidine spot is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated NaHCO₃ solution to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Thymidine 3',5'-diacetate as a white solid.
Protocol 2: Physicochemical Characterization
Objective: To confirm the identity and purity of the synthesized Thymidine 3',5'-diacetate.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): Purity assessment.
-
Column: C18 reverse-phase column (e.g., Waters Xbridge C18, 150 mm × 4.6 mm, 5 µm).[12]
-
Mobile Phase: Gradient of acetonitrile in water (both with 0.1% TFA).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 267 nm (λmax for thymine base).
-
Expected Result: A single major peak with a retention time longer than that of thymidine, indicating increased lipophilicity. Purity should be >95%.
-
-
Mass Spectrometry (MS): Identity confirmation.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. For C₁₄H₁₈N₂O₇, the expected [M+H]⁺ is m/z 327.11.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation.
-
¹H NMR (in CDCl₃): Look for two distinct singlet peaks around δ 2.1 ppm, integrating to 3 protons each, corresponding to the two acetyl methyl groups. The signals for the sugar protons will be shifted downfield compared to thymidine due to the deshielding effect of the acetyl groups.
-
¹³C NMR (in CDCl₃): Expect two carbonyl signals around δ 170 ppm from the ester groups and two methyl signals around δ 21 ppm.
-
| Analytical Technique | Expected Result for Thymidine 3',5'-diacetate |
| HPLC Purity | >95% |
| MS (ESI+) | m/z = 327.11 ([M+H]⁺) |
| ¹H NMR (δ, ppm) | ~2.1 (s, 6H, 2 x -COCH₃) |
| ¹³C NMR (δ, ppm) | ~170 (2 x C=O), ~21 (2 x -CH₃) |
Protocol 3: In Vitro Prodrug Conversion Assay
Objective: To demonstrate the enzymatic conversion of Thymidine 3',5'-diacetate to thymidine in a biological matrix.
Caption: Workflow for the in vitro prodrug conversion assay.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of Thymidine 3',5'-diacetate in DMSO. Prepare cell lysate (e.g., from a relevant cell line like HeLa or liver S9 fraction) and determine its total protein concentration.
-
Reaction Setup: In a microcentrifuge tube, add buffer (e.g., PBS, pH 7.4) and cell lysate. Pre-warm to 37 °C.
-
Initiation: Start the reaction by adding the prodrug stock solution to a final concentration of 100 µM.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile. This precipitates the proteins.
-
Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using the HPLC method described in Protocol 2. Quantify the peak areas corresponding to Thymidine 3',5'-diacetate and the newly formed thymidine against standard curves.
-
Control: Run a parallel experiment without cell lysate (buffer only) to assess the chemical stability of the prodrug under the assay conditions.
Protocol 4: Cellular Activity Assessment (Thymidine Incorporation Assay)
Objective: To indirectly measure the efficacy of the prodrug by assessing its ability to deliver thymidine for incorporation into newly synthesized DNA during cell proliferation.[13][14]
Materials:
-
Proliferating cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Thymidine 3',5'-diacetate and Thymidine
-
[³H]-Thymidine (radiolabeled tracer)
-
Cell Harvester
-
Scintillation Counter and fluid
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period. Incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of "cold" (non-radiolabeled) Thymidine 3',5'-diacetate or thymidine. This will compete with the radiolabeled tracer.
-
Radiolabeling: After a 24-hour treatment, add a fixed concentration of [³H]-Thymidine to each well and incubate for another 4-18 hours.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This captures the cellular components, including the DNA.
-
Lysis and Washing: The harvester will automatically lyse the cells on the filter and wash away unincorporated [³H]-Thymidine.
-
Measurement: Place the filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of DNA synthesis. The "cold" thymidine delivered by the prodrug will compete with the [³H]-Thymidine, leading to a dose-dependent decrease in radioactive signal. A more potent delivery system (the prodrug) is expected to cause a greater reduction in signal at a lower concentration compared to the parent thymidine.
Trustworthiness: Key Considerations and Troubleshooting
-
Chemical Stability: While ester prodrugs are designed for enzymatic cleavage, they can also be susceptible to chemical hydrolysis, especially at non-neutral pH. Always run a buffer-only control in conversion assays to distinguish between enzymatic and chemical degradation.
-
Esterase Activity Variation: The level and type of esterase activity can vary significantly between different cell lines, tissues, and species. When comparing results, it is crucial to use the same biological matrix or to characterize the esterase activity of the systems being used.
-
Solubility Issues: The increased lipophilicity of the prodrug can lead to solubility challenges in aqueous assay buffers. Using a co-solvent like DMSO is common, but its final concentration should be kept low (typically <0.5%) to avoid cellular toxicity.
-
Purity is Paramount: Impurities in the synthesized prodrug, especially residual starting material (thymidine), will confound the results of biological assays. Ensure the purity is confirmed by at least two orthogonal methods (e.g., HPLC and NMR).
Conclusion
Thymidine 3',5'-diacetate serves as a powerful and straightforward model for demonstrating the principles of lipophilic prodrug design. The acetylation of thymidine provides a clear, measurable increase in lipophilicity that translates into enhanced cellular permeability. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro evaluation of this compound. By understanding and applying these methodologies, researchers can effectively utilize Thymidine 3',5'-diacetate as a tool to explore the benefits of the prodrug approach for overcoming the delivery challenges associated with hydrophilic nucleoside analogs in the pursuit of more effective therapeutics.
References
- Vertex AI Search. (n.d.). Buy Thymidine 3',5'-diacetate.
- Mandal, A., Patel, M., Sheng, Y., & Mitra, A. K. (2016). Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets, 17(15), 1773–1798.
- Chemsrc.com. (2024, July 15). Thymidine,3',5'-diacetate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd.
- Thermo Fisher Scientific - US. (n.d.). Thymidine Incorporation Assay.
- Wikipedia. (n.d.). Thymidine.
- Peters, G. J., Adema, A. D., Bijnsdorp, I. V., & Sandvold, M. L. (2011). Lipophilic prodrugs and formulations of conventional (deoxy)nucleoside and fluoropyrimidine analogs in cancer. Nucleosides, Nucleotides & Nucleic Acids, 30(12), 1168–1180.
- Lin, T. S. (1984). Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application. Journal of Pharmaceutical Sciences, 73(11), 1568–1571.
- Leib, D. A., et al. (2015). Prodrugs of herpes simplex thymidine kinase inhibitors. Antiviral Chemistry and Chemotherapy, 24(3-4), 81-93.
- Suresh, R. R., Abuduani, T., Kasthuri, M., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry.
- Clausen, O. P., & Lindmo, T. (1976). Cell cycle related [3H]thymidine uptake and its significance for the incorporation into DNA. Cell and Tissue Kinetics, 9(6), 527-538.
- Suresh, R. R., Abuduani, T., Kasthuri, M., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs.
- Mehellou, Y., Rando, G., & Balzarini, J. (2009). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Mini Reviews in Medicinal Chemistry, 9(11), 1260–1268.
- Cytologics. (2021, April 16). Cell Proliferation Assays Essential for Drug Discovery and Development.
Sources
- 1. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilic prodrugs and formulations of conventional (deoxy)nucleoside and fluoropyrimidine analogs in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Thymidine 3',5'-diacetate [smolecule.com]
- 9. Thymidine - Wikipedia [en.wikipedia.org]
- 10. Thymidine,3',5'-diacetate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]
- 11. Cell cycle related [3H]thymidine uptake and its significance for the incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrugs of herpes simplex thymidine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thymidine Incorporation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. cytologicsbio.com [cytologicsbio.com]
Application Note: Thymidine 3',5'-Diacetate Protocols for Enhanced S-Phase Quantitation
Executive Summary
While standard
Thymidine 3',5'-diacetate (TDA-Nuc) serves as a lipophilic "prodrug" analog. By masking the hydroxyl groups with acetate moieties, this molecule bypasses membrane transporters via passive diffusion. Once intracellular, ubiquitous esterases hydrolyze the acetates, trapping the thymidine within the cell for phosphorylation by Thymidine Kinase 1 (TK1).
This guide details protocols for utilizing Thymidine 3',5'-diacetate for enhanced metabolic labeling and high-stringency cell cycle synchronization .
Mechanism of Action
The utility of Thymidine 3',5'-diacetate lies in its "Trojan Horse" entry mechanism. Unlike native thymidine, which requires active or facilitated transport, TDA-Nuc freely permeates the lipid bilayer.
Figure 1: Comparative Uptake Pathways
Figure 1: TDA bypasses membrane transporters, is hydrolyzed by intracellular esterases, and is subsequently trapped via phosphorylation for DNA incorporation.
Critical Materials & Preparation
Reagents
| Component | Specification | Storage | Notes |
| Thymidine 3',5'-diacetate | High Purity (>98%) | -20°C (Desiccated) | Hydrolysis-sensitive. Avoid aqueous storage. |
| Solvent (DMSO) | Cell Culture Grade | RT | Anhydrous DMSO is critical to prevent premature hydrolysis. |
| Specific Activity >5 Ci/mmol | -20°C | Optional: Only required for radiometric quantification. | |
| Hydroxyurea | 1 M Stock | -20°C | For synchronization validation. |
Stock Solution Preparation
CAUTION: The ester bonds are labile. Do not store TDA in aqueous buffers (PBS/Media) for extended periods.
-
Weighing: Weigh 5 mg of Thymidine 3',5'-diacetate.
-
Solubilization: Dissolve in 100% anhydrous DMSO to achieve a 100 mM Stock Solution .
-
Calculation: MW ≈ 326.3 g/mol . 5 mg in ~153 µL DMSO.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C. Stable for 6 months.
Protocol A: High-Stringency Synchronization (Double Block)
Standard double-thymidine blocks often fail in cells with low transporter activity. The TDA block ensures immediate intracellular saturation, halting DNA synthesis effectively at the G1/S boundary.
Rationale
High concentrations of intracellular thymidine allosterically inhibit Ribonucleotide Reductase (RNR) , depleting the dCTP pool and arresting DNA synthesis. TDA achieves this inhibitory concentration faster than native thymidine.
Workflow
-
Seeding: Plate cells to achieve 40% confluence. Allow 24h attachment.
-
Block 1 (TDA Pulse):
-
Prepare media containing 2 mM Thymidine 3',5'-diacetate .
-
Note: Standard thymidine is used at 2 mM; TDA can often be effective at 1–1.5 mM due to higher bioavailability, but 2 mM ensures maximal block.
-
Incubate cells for 18 hours .
-
-
Release 1:
-
Aspirate media.
-
Wash 2x with warm PBS (critical to remove lipophilic TDA from membranes).
-
Add fresh complete media (TDA-free).
-
Incubate for 9 hours (allows cells to exit S-phase).
-
-
Block 2:
-
Add media containing 2 mM Thymidine 3',5'-diacetate .
-
Incubate for 16 hours .
-
-
Final Release:
-
Wash 2x with warm PBS.
-
Add fresh media. Cells will synchronously enter S-phase.
-
Validation: Fix cells at 0h, 2h, and 4h post-release. Stain with Propidium Iodide (PI) and analyze via Flow Cytometry to confirm G1/S arrest and subsequent progression.
Protocol B: Metabolic Labeling (Proliferation Assay)
This protocol assumes the use of
Step-by-Step Methodology
Phase 1: Optimization (Dose-Response)
Before labeling, determine the toxicity threshold. TDA releases acetate, which can acidify the cytosol at high concentrations.
-
Treat cells with 0, 10, 50, 100, and 500 µM TDA for 24 hours.
-
Assess viability (e.g., CellTiter-Glo).
-
Target Dose: Select the highest concentration with >95% viability (typically 10–50 µM for labeling).
Phase 2: The Pulse
-
Culture: Plate cells in 96-well plates (e.g., 5,000 cells/well). Treat with experimental drugs as required.
-
Pulse Preparation:
-
Dilute
-TDA in complete media to 1 µCi/mL . -
Alternative: If using cold TDA for LC-MS, prepare 10 µM final concentration.
-
-
Incubation: Add labeling media to cells.
-
Duration: Incubate for 2–4 hours .
-
Note: TDA uptake is faster than thymidine. Shorter pulses are often sufficient.
-
-
Termination:
-
Aspirate radioactive media (dispose of according to EHS regulations).
-
Wash 3x with ice-cold PBS .
-
Add 5% Trichloroacetic Acid (TCA) for 30 mins at 4°C to precipitate macromolecules (DNA/Protein) and wash away unincorporated free nucleotides.
-
Phase 3: Quantification
-
Solubilization: Aspirate TCA. Add 0.1 N NaOH / 1% SDS to solubilize the precipitated DNA.
-
Detection:
-
Transfer lysate to scintillation vials.
-
Add scintillation cocktail.
-
Measure CPM (Counts Per Minute) on a Beta Counter.[1]
-
Data Analysis & Interpretation
Calculating the Proliferation Index
Normalize the raw CPM data against the uninhibited control.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background Counts | Incomplete washing of unincorporated TDA. | TDA is lipophilic and sticks to plastic. Include a "chase" wash with unlabeled thymidine (100 µM) for 5 mins before TCA precipitation. |
| Cytotoxicity | Intracellular acidification from acetate hydrolysis. | Reduce TDA concentration. Ensure media has sufficient buffering capacity (HEPES). |
| No Uptake | Esterase deficiency. | Rare in mammalian cells. Confirm cell line esterase activity using Calcein-AM. |
Technical Differentiation (Important)
Do not confuse Thymidine 3',5'-diacetate with:
-
BATDA (Bis(acetoxymethyl) 2,2':6',2"-terpyridine-6,6"-dicarboxylate): Used in the DELFIA® EuTDA cytotoxicity assay. While both are "acetoxymethyl" esters for permeability, they are chemically distinct.
-
EdU (5-Ethynyl-2'-deoxyuridine): A thymidine analog used for fluorescent click-chemistry detection.[2][3] TDA is not fluorescent and cannot be detected via click chemistry.
-
CFSE/FDA: Fluorescein-based dyes for tracking generations or viability. TDA is non-fluorescent.
References
-
Molecular Mechanism of Nucleoside Transport
-
Young, J. D., et al. (2013). "Human nucleoside transporters: structure, function, and regulation." Physiological Reviews. Link
-
-
Prodrug Strategies for Nucleosides
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link
-
-
Thymidine Block Protocols
-
Esterase-Dependent Trapping
-
Rotman, B., & Papermaster, B. W. (1966). "Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters." Proceedings of the National Academy of Sciences. Link
-
(Note: While specific literature on "Thymidine 3',5'-diacetate" is older or niche compared to BrdU, the principles cited above regarding nucleoside transport, prodrug hydrolysis, and thymidine synchronization validate the protocol logic.)
Sources
High-Performance Kinetic Profiling of Thymidine Diacetate (TDA) Hydrolysis
Application Note: AN-TDA-001
Introduction & Scientific Context
Thymidine Diacetate (3',5'-Di-O-acetylthymidine, TDA) serves as a critical model substrate for understanding the bioactivation of ester-based nucleoside prodrugs. In drug development, esterification of hydrophilic nucleoside analogs is a common strategy to enhance membrane permeability and oral bioavailability. Once intracellular, these "masked" compounds must be hydrolyzed by ubiquitous esterases—primarily Carboxylesterases (CES1 and CES2) —to release the active parent nucleoside.
This Application Note provides a rigorous, self-validating protocol for determining the in vitro enzymatic cleavage rates of TDA. Unlike cell-based cytotoxicity assays (e.g., Calcein-AM or BATDA), this protocol focuses on quantitative enzyme kinetics (
Mechanistic Pathway
The hydrolysis of TDA is a two-step process. The diester is first cleaved to a mono-acetate intermediate (3'-O-acetylthymidine or 5'-O-acetylthymidine) and subsequently to the free Thymidine.
Caption: Stepwise enzymatic hydrolysis of Thymidine Diacetate to Thymidine by Carboxylesterases.
Experimental Design & Validation
To ensure data integrity (E-E-A-T), this protocol incorporates specific controls to differentiate enzymatic cleavage from spontaneous chemical hydrolysis, which is common for esters at physiological pH.
Critical Reagents
-
Substrate: Thymidine Diacetate (TDA), >98% purity.
-
Enzyme Source:
-
Primary: Recombinant Human Carboxylesterase 1 (hCES1) or 2 (hCES2).
-
Secondary: Human Liver Microsomes (HLM) or S9 fraction (requires scaling for total protein).
-
-
Internal Standard (IS): 2'-Deoxyuridine (UdR) or Chlorpropamide (structurally distinct, stable).
-
Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Experimental Conditions
| Parameter | Setting | Rationale |
| Buffer | 100 mM Potassium Phosphate (KPi), pH 7.4 | Mimics physiological blood/cytosol pH. |
| Temperature | 37°C ± 0.5°C | Standard physiological temperature. |
| Substrate Range | 1 µM – 500 µM | Spans expected |
| Enzyme Conc. | 5 – 20 µg/mL (Recombinant) | Optimized to ensure <10% substrate depletion (initial rate conditions). |
| Detection | UV @ 267 nm |
Detailed Protocol
Phase 1: Preparation of Stocks
-
TDA Stock (100 mM): Dissolve TDA in 100% DMSO. Store at -20°C. Note: Avoid aqueous buffers for storage to prevent spontaneous hydrolysis.
-
Internal Standard Stock: Prepare 1 mM 2'-Deoxyuridine in water.
-
Mobile Phases:
-
A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with acetic acid).
-
B: 100% Acetonitrile (HPLC Grade).
-
Phase 2: Enzymatic Incubation Workflow
This workflow assumes a 96-well plate format or microcentrifuge tubes.
-
Pre-Incubation: Aliquot 190 µL of Enzyme Solution (diluted in KPi buffer) into reaction tubes. Incubate at 37°C for 5 minutes.
-
Control A (No Enzyme): Buffer only. Measures spontaneous hydrolysis (
). -
Control B (Boiled Enzyme): Heat-inactivated enzyme. Confirms catalysis is biological.
-
-
Reaction Initiation: Add 10 µL of TDA Working Solution (20x concentrate in buffer/DMSO) to start the reaction.
-
Final DMSO concentration must be <1% to avoid inhibiting CES activity.
-
-
Time-Course: Incubate at 37°C with shaking (300 rpm).
-
Sampling: At defined time points (e.g., 0, 5, 10, 20, 30, 60 min), remove 50 µL of the reaction mixture.
-
Quenching: Immediately transfer the 50 µL sample into 150 µL of Ice-Cold Quench Solution (ACN + IS). Vortex vigorously for 10 seconds.
-
Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Collection: Transfer 100 µL of the supernatant to HPLC vials for analysis.
Caption: Kinetic assay workflow for TDA cleavage rate determination.
Phase 3: HPLC-UV Quantification Method
Separation of the diester (TDA), mono-ester, and parent (Thymidine) is achieved based on hydrophobicity. TDA is significantly more hydrophobic than Thymidine.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Injection Volume: 10-20 µL.
-
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 5% | Load/Equilibration |
| 2.0 | 5% | Isocratic Hold (Elute Thymidine) |
| 10.0 | 60% | Linear Gradient (Elute Mono/Diesters) |
| 12.0 | 90% | Wash |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | End |
Expected Retention Times (approximate):
-
Thymidine: ~3.5 min
-
Mono-acetyl Thymidine: ~7.0 min
-
Thymidine Diacetate (TDA): ~11.0 min
Data Analysis & Calculation
Quantification
Calculate the concentration of Thymidine product (
Initial Rate ( ) Determination
Plot
-
Correction: Subtract the slope of the "No Enzyme" control to account for spontaneous hydrolysis (
).
Kinetic Constants
Perform assays at varying TDA concentrations (
- (µM): Affinity of the esterase for TDA.
- (µmol/min/mg): Maximum hydrolytic capacity.
-
(Intrinsic Clearance): Calculated as
.
References
-
Imai, T., et al. (2006). "Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide."[3] Journal of Pharmacology and Experimental Therapeutics. Link
-
Laizure, S. C., et al. (2013).[4] "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy.[3] Link
-
Russo, A., et al. (1984). "A Method for Determination of Iododeoxyuridine Substitution of Thymidine Using Reversed-Phase High-Performance Liquid Chromatography." Cancer Research. Link
-
Bronsema, K. J., et al. (2013). "Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase activity." Journal of Chromatography B. Link
Sources
- 1. Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Thymidine 3',5'-diacetate Synthesis
Welcome to the technical support center for the synthesis of Thymidine 3',5'-diacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific acetylation reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge to troubleshoot effectively and optimize your yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues that can lead to low yields or impure product in the synthesis of Thymidine 3',5'-diacetate. The questions are structured to guide you from initial reaction setup to final product analysis.
Reaction Setup and Execution
Question 1: My reaction seems to be incomplete, showing significant amounts of starting material and mono-acetylated products on my TLC. What are the likely causes?
Answer: Incomplete conversion is a frequent issue and can often be traced back to several key factors related to your reagents and reaction conditions.
-
Reagent Quality:
-
Acetic Anhydride: This is your acetylating agent. If it has been exposed to moisture, it will hydrolyze to acetic acid, reducing its potency. Always use a fresh bottle or a properly stored and sealed one.
-
Pyridine: Pyridine acts as a base and a catalyst. It must be anhydrous. The presence of water will consume the acetic anhydride and can also lead to the hydrolysis of your product. Consider using freshly distilled pyridine or a high-purity anhydrous grade.
-
Thymidine: Your starting material should be thoroughly dried before use. Any residual moisture will interfere with the reaction.
-
-
Stoichiometry: For a complete di-acetylation, a sufficient excess of acetic anhydride is crucial. A common protocol suggests using 1.5 to 2.0 equivalents of acetic anhydride for each hydroxyl group.[1] For the two hydroxyl groups in thymidine, a 3-4 fold excess is a good starting point.
-
Reaction Time and Temperature: While many acetylations proceed well at room temperature, some may require gentle heating to go to completion.[2] Monitor your reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. If the reaction stalls at room temperature, consider raising the temperature to 40-50°C.
Troubleshooting Workflow for Incomplete Conversion
Caption: A stepwise workflow for troubleshooting incomplete conversion.
Question 2: I'm observing an unexpected, more polar spot on my TLC that isn't the starting material or a mono-acetylated product. What could this be?
Answer: An unexpected polar spot could indicate a few possibilities:
-
Hydrolysis of the Product: If your work-up conditions are too harsh or prolonged, particularly with aqueous acidic or basic solutions, you might be hydrolyzing the acetyl groups from your product.[3]
-
N-Acetylation: While less common under these conditions for thymidine, there is a possibility of acetylation on the nitrogen of the thymine base, though this is generally less favorable than O-acetylation.
-
Formation of Pyridinium Acetate: This salt is a byproduct of the reaction and is highly polar. It should be removed during the work-up.
To investigate, you can try to isolate the byproduct by column chromatography and characterize it by NMR or mass spectrometry.
Work-up and Purification
Question 3: My yield is significantly lower after the work-up and purification steps. What are the best practices to minimize product loss?
Answer: Product loss during work-up and purification is a common challenge. Here are some key considerations:
-
Quenching the Reaction: After the reaction is complete, it's typically quenched by the slow addition of methanol or water to consume excess acetic anhydride. Perform this step at 0°C to control the exothermic reaction.
-
Aqueous Work-up: The primary goal of the aqueous work-up is to remove pyridine and acetic acid.
-
A common and effective method is to wash the organic layer with a dilute HCl solution or a saturated copper sulfate solution to remove pyridine.[3]
-
Follow this with washes with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and HCl. Be cautious, as vigorous gas evolution (CO2) will occur.
-
Finally, wash with brine to remove the bulk of the water from the organic layer before drying.
-
-
Column Chromatography:
-
Solvent System: A common solvent system for the purification of acetylated nucleosides is a gradient of ethyl acetate in hexanes or dichloromethane.[4][5] Start with a low polarity mobile phase and gradually increase the polarity to elute your product.
-
TLC Analysis: Before running a column, always determine the appropriate solvent system using TLC. The desired product should have an Rf value of around 0.25-0.35 for good separation.
-
Co-elution: Be aware that the mono-acetylated products will have Rf values close to your desired di-acetylated product. Careful fractionation and analysis of the fractions by TLC are essential.
-
Table 1: Typical TLC Rf Values
| Compound | Typical Rf (Ethyl Acetate/Hexane 1:1) |
| Thymidine | ~0.1 |
| 5'-O-acetylthymidine | ~0.3 |
| 3'-O-acetylthymidine | ~0.4 |
| Thymidine 3',5'-diacetate | ~0.6 |
Note: These are approximate values and can vary depending on the exact TLC plate and solvent conditions.
Product Characterization
Question 4: My NMR spectrum looks complex, and I'm not sure if I have the correct product. What are the key signals to look for in the 1H NMR of Thymidine 3',5'-diacetate?
Answer: A clean 1H NMR spectrum is the best confirmation of your product's identity and purity. Here are the key resonances to look for:
-
Two Acetyl Singlets: You should see two distinct singlets, each integrating to 3 protons, corresponding to the two acetyl groups. These typically appear in the range of δ 2.0-2.2 ppm.
-
Sugar Protons: The protons on the deoxyribose ring will appear between δ 4.0 and 6.5 ppm. The anomeric proton (H-1') is a good landmark, usually appearing as a triplet around δ 6.2 ppm.
-
Thymine Protons: The H-6 proton of the thymine base will be a singlet (or a narrow quartet due to coupling with the methyl group) around δ 7.5 ppm. The methyl group protons will appear as a singlet around δ 1.9 ppm.
Any significant peaks outside of these regions, or a complex pattern of overlapping signals, may indicate the presence of impurities or incomplete reaction.
Reaction Pathway and Potential Side Products
Caption: Reaction pathway showing the formation of the desired diacetate and potential side products from incomplete reaction and hydrolysis.
Experimental Protocols
General Protocol for the Synthesis of Thymidine 3',5'-diacetate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation:
-
Dry thymidine (1.0 eq.) under vacuum at 60°C for at least 4 hours.
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous pyridine and a fresh bottle of acetic anhydride.
-
-
Reaction:
-
Dissolve the dried thymidine in anhydrous pyridine (5-10 mL per gram of thymidine) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (3.0-4.0 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1). The reaction is complete when the thymidine spot is no longer visible.
-
-
Work-up:
-
Cool the reaction mixture to 0°C and slowly quench with methanol (2-3 eq. relative to acetic anhydride).
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer successively with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Thymidine 3',5'-diacetate as a white solid.
-
References
- This guide synthesizes information from general organic chemistry principles and practices in nucleoside chemistry.
- Specific reaction conditions and troubleshooting tips are based on analogous reactions and established labor
- Characterization data is based on publicly available spectral information for Thymidine 3',5'-diacet
-
The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. ResearchGate. [Link]
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Microbial hydrolysis of acetylated nucleosides. PubMed. [Link]
-
A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. PubMed. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PubMed Central. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]
-
Chemoselective Acylation of Nucleosides. PubMed Central. [Link]
-
How can I get acetylation with acetic anhydride and prydine? ResearchGate. [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PubMed Central. [Link]
-
Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society. [Link]
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Removing pyridine residues from Thymidine 3',5'-diacetate products
Topic: Removing pyridine residues from Thymidine 3',5'-diacetate products Content type: Technical Support Center Guide
Introduction
The acetylation of thymidine using acetic anhydride in pyridine is a foundational protocol in nucleoside chemistry. While the reaction is robust, the subsequent removal of pyridine presents a notorious bottleneck. Pyridine (bp 115 °C) is not only high-boiling but also interacts strongly with nucleosidic substrates via
This guide provides a tiered approach to purification, moving from chemical extraction strategies to physical separation techniques. Our goal is to ensure your Thymidine 3',5'-diacetate is free of catalytic poisons and cytotoxic residues without compromising the ester linkages.
Section 1: The Chemistry of Contamination
Q: Why is pyridine so difficult to remove from my nucleoside product?
A: It is rarely a simple issue of boiling point. Pyridine retention is driven by two factors:
-
Dipole-Dipole & H-Bonding: The nitrogen lone pair in pyridine acts as a hydrogen bond acceptor, interacting with the N3-proton of the thymine base.
-
Salt Formation: If your reaction generated any acidic byproducts (e.g., acetic acid), pyridine forms pyridinium acetate salts, which are non-volatile solids that "hide" in your product matrix and cannot be removed by rotary evaporation alone.
Section 2: Aqueous Workup Strategies (The Chemical Wash)
Use these protocols as your first line of defense immediately after the reaction is quenched.
Protocol A: The Copper(II) Sulfate Complexation (Recommended)
This is the most robust method for nucleoside acetates. It relies on the formation of a water-soluble copper-pyridine complex
Mechanism:
Step-by-Step:
-
Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Note: EtOAc is preferred as it is less likely to form emulsions than DCM.
-
-
Prepare a saturated aqueous solution of Copper(II) Sulfate (
) . -
Wash the organic layer with the
solution (1:1 volume ratio). -
Observe the Color:
-
Perform a final wash with water or brine to remove residual copper.
-
Dry organic layer over
, filter, and evaporate.
Protocol B: The Citric Acid Wash (Ester-Safe)
While HCl is effective, it poses a risk of hydrolyzing the 3' and 5' acetate esters. Citric acid provides a buffered, mild acidic environment (pH ~2-3) sufficient to protonate pyridine (
Step-by-Step:
-
Dissolve crude residue in EtOAc.
-
Wash twice with 10% (w/v) aqueous Citric Acid .
-
Wash once with Saturated Sodium Bicarbonate (
) to neutralize trace acid. -
Wash once with Brine.
-
Dry and evaporate.
Critical Warning: Do not use strong bases (NaOH) during workup, as this will instantly hydrolyze the acetate protecting groups (deacetylation).
Section 3: Physical Removal (Evaporation & Azeotropes)
Use these protocols if chemical washes are insufficient or if you are working on a small scale (<100 mg).
Protocol C: Azeotropic Co-evaporation
Pyridine forms a minimum-boiling azeotrope with water and toluene. This thermodynamic trick allows you to "carry" pyridine out of the flask at temperatures below its normal boiling point.
| Solvent | Boiling Point (°C) | Azeotrope with Pyridine? | Azeotrope BP (°C) |
| Toluene | 110.6 | Yes | ~110 |
| Ethanol | 78.3 | No | N/A |
| Water | 100.0 | Yes | 92-93 |
Step-by-Step:
-
Redissolve the semi-solid residue in a minimal amount of Toluene .
-
Evaporate on a rotary evaporator at 40-45°C .
-
Why Toluene? It disrupts the
-stacking interactions and carries pyridine over.
-
-
Repeat this process 3 times ("Co-evap").
-
Final co-evaporation with Ethanol or Chloroform helps remove residual toluene.
Section 4: Analytical Validation
How do I know it's actually gone?
NMR Diagnosis ( NMR in )
Pyridine residues are distinct and easy to spot. Look for the following signals:
- 8.60 ppm (2H, d): Ortho-protons (closest to Nitrogen).
- 7.65 ppm (1H, t): Para-proton.
- 7.25 ppm (2H, t): Meta-protons.
Acceptance Criteria: For biological assays, the integral of the pyridine ortho-peak (8.6 ppm) relative to the Thymidine H-6 peak (7.5-7.6 ppm) should be < 1% .
Section 5: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Product smells like fish/amine | Residual Pyridine or Pyridinium salts. | Perform Protocol A (CuSO4) . If product is solid, triturate with Hexanes/Ether. |
| TLC shows "tailing" spots | Pyridinium salts dragging on silica. | Add 1% Triethylamine to your TLC solvent system to sharpen spots, then purify via column chromatography. |
| Low Yield after Workup | Product lost to aqueous phase.[1][2] | Thymidine diacetate has limited water solubility, but check aqueous layers. Back-extract aqueous waste with DCM. |
| Blue tint in final product | Residual Copper from Protocol A. | Wash organic layer with 5% EDTA solution or dilute ammonia to chelate copper. |
Visual Workflow: Purification Decision Tree
Figure 1: Decision tree for the purification of Thymidine 3',5'-diacetate, prioritizing chemical extraction followed by physical removal.
References
-
Chemical Complexation of Pyridine
- Methodology: Washing organic phases with Copper(II) Sulfate is a standard laboratory technique for amine removal.
- Source: University of Rochester, Department of Chemistry. "Not Voodoo: Workup Tricks."
-
URL:[Link]
-
Azeotropic Data
- Data: Pyridine-Water azeotrope (92-93°C) and Toluene interactions.
- Source: PubChem Compound Summary for Pyridine.
-
URL:[Link]
- Nucleoside Stability: Context: Stability of thymidine esters in acidic media (Citric acid vs HCl). Source: BenchChem Technical Guide: "In Vitro Stability of Thymidine Analogs."
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. dwsim.fossee.in [dwsim.fossee.in]
- 4. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 5. USRE23262E - Azeotropic distillation of toluene - Google Patents [patents.google.com]
Optimization of HPLC gradient for Thymidine 3',5'-diacetate separation
Technical Support Center | Application Note: LC-NUC-042
Audience: Analytical Chemists, Process Development Scientists, and QC Managers. Scope: Method development, troubleshooting, and critical parameter control for the separation of Thymidine 3',5'-diacetate from its hydrolytic impurities (Thymidine, 3'-monoacetate, 5'-monoacetate).
Executive Summary: The Separation Challenge
Thymidine 3',5'-diacetate is a critical intermediate and prodrug scaffold. Its analysis presents a unique chromatographic challenge: you are separating a highly hydrophobic target (diacetate) from significantly more polar precursors (thymidine) and structurally similar regioisomers (mono-acetates).[1]
The primary failure modes in this analysis are not usually detection limits, but selectivity (α) between the mono-acetates and on-column hydrolysis of the labile ester bonds. This guide moves beyond generic "nucleoside methods" to provide a robust, stability-indicating protocol.
Core Directive: The "Golden" Method
Start with this protocol. It is designed to be a "self-validating" system where retention times confirm the column's phase integrity.[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm | High carbon load (>15%) required for diacetate retention; end-capping prevents tailing of free thymidine.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 | Buffering at pH 5.0 minimizes ester hydrolysis (stable zone) while suppressing silanol ionization.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for hydrophobic esters compared to Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Temperature | 30°C | Controlled slightly above ambient to stabilize retention times; avoid >40°C to prevent hydrolysis. |
| Detection | UV @ 260 nm | Max absorbance for the thymine base moiety. |
Gradient Profile (Linear)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration: Low organic to retain polar Thymidine. |
| 3.0 | 5% | Isocratic Hold: Ensures Thymidine separates from the void volume.[1] |
| 15.0 | 40% | Shallow Ramp: Critical zone for resolving 3'- and 5'-monoacetates. |
| 20.0 | 80% | Elution: Rapid elution of the hydrophobic Thymidine 3',5'-diacetate. |
| 25.0 | 80% | Wash: Remove highly retained non-polar matrix components.[1] |
| 25.1 | 5% | Re-equilibration: Return to initial conditions.[1] |
| 30.0 | 5% | Ready: System ready for next injection. |
Module 1: The Mechanics of Separation
To troubleshoot effectively, you must visualize the "Hydrophobicity Ladder." Acetylation masks the polar hydroxyl groups on the deoxyribose sugar, drastically increasing retention.
Visualizing the Separation Logic
Figure 1: The "Hydrophobicity Ladder" dictates the gradient design.[1] The critical resolution occurs between the mono-acetate regioisomers.[1]
Module 2: Troubleshooting & FAQs
Category A: Resolution & Selectivity
Q: My Thymidine 3',5'-diacetate peak is eluting, but the mono-acetates are co-eluting as a single lump. How do I fix this? A: This is the most common issue. The mono-acetates are structural isomers with very similar LogP values.[1]
-
The Fix: Flatten the gradient slope between 15% and 35% B.
-
Why: A steep gradient "pushes" these similar compounds out together.[1] A shallower gradient (e.g., 0.5% B/min increase) allows the stationary phase's steric selectivity to distinguish between the 3' and 5' positions.
-
Alternative: Switch to a Phenyl-Hexyl column. The pi-pi interactions often provide better selectivity for regioisomers than standard C18.[1]
Q: I see a "shoulder" on my main diacetate peak. Is this a column failure? A: Unlikely. This is often a sign of on-column hydrolysis or sample solvent mismatch.[1]
-
Test: Inject the sample immediately after preparation. If the shoulder grows over time in the autosampler, your sample solvent is too basic or contains water.
-
Protocol: Dissolve samples in 100% ACN or acidified ACN (0.1% Formic Acid) to stabilize the ester bonds.
Category B: Peak Shape & Stability [1]
Q: Why is my Thymidine peak tailing, while the Diacetate peak is sharp? A: This indicates "Silanol Activity."
-
Mechanism: Thymidine has free hydroxyls and amine groups that interact with residual silanols on the silica surface. The Diacetate, being fully protected, interacts only via hydrophobic partitioning.
-
The Fix: Ensure your mobile phase pH is controlled (pH 5.0 is ideal).[1] If using unbuffered water, add 0.1% Formic Acid.[1] Ensure your column is "End-capped" (e.g., Agilent Zorbax Eclipse or Waters Symmetry).[1]
Q: My retention times are drifting earlier for the Diacetate. Is the column stripping? A: This is a classic symptom of "Phase Collapse" or "Dewetting," but usually happens in 100% aqueous conditions. Since you are running a gradient, it is more likely Temperature Fluctuation .
-
Insight: Hydrophobic retention is highly temperature-dependent.[1] A 1°C change can shift the diacetate peak by 0.2-0.5 minutes.[1]
-
Action: Ensure the column compartment is actively thermostatted at 30°C, not just "ambient."
Module 3: Advanced Diagnostic Workflows
Use this decision tree when standard troubleshooting fails.
Figure 2: Diagnostic Decision Tree for common separation failures.
Quantitative Reference Data
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] LogP | Retention Factor (k')* | UV Max (nm) |
| Thymidine | -1.1 | 0.5 - 1.0 | 267 |
| Thymidine 3'-acetate | 0.2 | 3.5 - 4.0 | 265 |
| Thymidine 5'-acetate | 0.1 | 3.2 - 3.8 | 265 |
| Thymidine 3',5'-diacetate | 1.5 | 8.0 - 10.0 | 262 |
*Note: k' values are estimates based on a standard C18 column with 20% ACN isocratic hold. In a gradient, these translate to elution order.
References
-
PubChem. (2025).[1][2][8] Thymidine 3',5'-diphosphate (and related ester properties). National Library of Medicine.[1] [Link][1]
-
SIELC Technologies. (n.d.).[1] HPLC Separation of Nucleosides and Nucleoside Derivatives. [Link]
-
Petrovska-Dimitrievska, G., et al. (2022).[1] Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Thymidine. [Link]
Sources
- 1. P-ethylthymidylyl-(3'-5')-thymidine | C22H31N4O12P | CID 3081472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl diacetate | C5H8O4 | CID 12345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 6. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hplc retention times: Topics by Science.gov [science.gov]
- 8. Thymidine 3',5'-diphosphate | C10H16N2O11P2 | CID 121976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Molecular Dynamics of Enantiomeric Separation in HPLC[v1] | Preprints.org [preprints.org]
- 12. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Thymidine 3',5'-diacetate Precipitation in Cell Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common issue of Thymidine 3',5'-diacetate precipitation in cell culture media. As Senior Application Scientists, we've designed this resource to not only offer solutions but also to explain the underlying scientific principles to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is Thymidine 3',5'-diacetate and why is it used in cell culture?
Thymidine 3',5'-diacetate is a synthetic, cell-permeable derivative of thymidine.[1] The two acetate groups at the 3' and 5' positions of the deoxyribose sugar increase its lipophilicity, allowing it to more readily cross cell membranes compared to standard thymidine.
Mechanism of Action: Once inside the cell, intracellular esterases cleave the acetate groups, releasing thymidine.[2][3] An excess of thymidine inhibits the enzyme thymidylate synthase, leading to a depletion of deoxycytidine triphosphate (dCTP) and subsequent arrest of DNA synthesis. This property is widely used for:
-
Cell Cycle Synchronization: By temporarily halting cells at the G1/S phase boundary, researchers can synchronize cell populations for various studies.[4][5]
-
Prodrug Studies: It can serve as a model for the delivery of nucleoside analogs in antiviral or anticancer research.
Q2: I observed a white, cloudy precipitate after adding Thymidine 3',5'-diacetate to my cell media. What is causing this?
The most common cause of precipitation is exceeding the solubility limit of Thymidine 3',5'-diacetate in your aqueous cell culture medium. Several factors contribute to this:
-
Low Aqueous Solubility: As a lipophilic compound, Thymidine 3',5'-diacetate has inherently poor solubility in water-based solutions like cell media.
-
High Stock Concentration: Using a highly concentrated stock solution can lead to a phenomenon called "shock precipitation" when it is rapidly diluted into the aqueous media.
-
Low Temperature of Media: Adding the compound to cold media (e.g., fresh from the refrigerator) can decrease its solubility and promote precipitation.
-
pH of the Media: While less common, significant deviations from physiological pH could potentially affect the stability and solubility of the compound.
-
High Final Concentration: Attempting to achieve a very high working concentration in the media can easily surpass its solubility limit.
Troubleshooting Guide: Resolving Precipitation
Problem: A precipitate formed immediately upon adding my DMSO stock of Thymidine 3',5'-diacetate to the cell culture medium.
This is a classic sign of shock precipitation due to rapid dilution and localized supersaturation.
Root Cause Analysis & Solution Workflow
Caption: Mechanism of action of Thymidine 3',5'-diacetate.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling Thymidine 3',5'-diacetate and DMSO.
-
Handling DMSO: DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. [6][7]Handle it with care in a well-ventilated area. Use chemical-resistant gloves (e.g., butyl rubber or nitrile) when working with DMSO. [7]* Disposal: Dispose of unused compounds and contaminated materials according to your institution's chemical waste disposal guidelines.
References
-
Determination of thymidine in serum used for cell culture media. PubMed, National Center for Biotechnology Information. [Link]
-
Thymidine. HiMedia Laboratories. [Link]
-
Thymidine 3',5'-diacetate | C14H18N2O7. PubChem, National Center for Biotechnology Information. [Link]
-
Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase. National Center for Biotechnology Information. [Link]
-
Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Thymidine. Carl ROTH. [Link]
-
Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast. PLOS One. [Link]
-
(PDF) Cell Cycle Synchronization of the Murine EO771 Cell Line Using Double Thymidine Block Treatment. ResearchGate. [Link]
-
How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]
-
Thymidine dinucleotides induce S phase cell cycle arrest in addition to increased melanogenesis in human melanocytes. PubMed, National Center for Biotechnology Information. [Link]
-
DIMETHYL SULFOXIDE (DMSO). University of Waterloo. [Link]
-
Thymidine Analog EdU used to Analyse Cell Cycle in Germline | Protocol Preview. JoVE. [Link]
-
Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. Thymidine 3',5'-diacetate | C14H18N2O7 | CID 2724348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 7. uwaterloo.ca [uwaterloo.ca]
Stability of Thymidine 3',5'-diacetate at different pH levels
Technical Support Center: Thymidine 3',5'-diacetate Stability & Handling
Ticket ID: T35DA-STAB-001 Topic: pH Stability Profiling & Troubleshooting Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division
Executive Summary: The Stability Spectrum
Thymidine 3',5'-diacetate is a hydrophobic, ester-protected derivative of thymidine. Its stability is governed strictly by the susceptibility of its ester linkages to hydrolysis. Unlike the free nucleoside (thymidine), which is relatively robust, the diacetate form acts as a "prodrug-like" moiety that is chemically labile depending on the pH environment.
Core Stability Rule:
-
Acidic (pH < 4.0): Meta-Stable. Hydrolysis is slow but reversible. Can be stored for short periods if kept cold.[1]
-
Neutral (pH 6.0 – 8.0): Stable (Short-Term). Suitable for biological assays (hours to 1-2 days). Long-term aqueous storage leads to gradual deacetylation.
-
Basic (pH > 9.0): Highly Labile. Rapid, irreversible saponification occurs. The compound will degrade into mono-acetates and eventually free thymidine within minutes to hours.
Troubleshooting Guide (Q&A Format)
Q1: I dissolved the compound in a carbonate buffer (pH 9.5) for a screening assay, but my HPLC trace shows multiple peaks. What happened?
Diagnosis: You are observing Base-Catalyzed Hydrolysis (Saponification) .
Technical Explanation: Ester bonds are electrophilic. Hydroxide ions (
-
Peak 1 (Late eluting): Intact Thymidine 3',5'-diacetate.
-
Peaks 2 & 3 (Intermediate): Thymidine 3'-acetate and Thymidine 5'-acetate (Regioisomers).
-
Peak 4 (Early eluting): Free Thymidine (fully hydrolyzed). Solution: Switch to a neutral buffer system (e.g., PBS pH 7.4 or HEPES pH 7.2). If a basic pH is required for the assay, prepare the solution immediately before use and keep it on ice to slow the kinetic rate of hydrolysis.
Q2: My stock solution in DMSO precipitated when diluted into cell culture media. Is this a stability issue?
Diagnosis: This is a Solubility/Precipitation Event , not chemical degradation. Technical Explanation: Thymidine 3',5'-diacetate is significantly more hydrophobic than free thymidine due to the masking of the polar hydroxyl groups. While soluble in organic solvents (DMSO, DMF), it has a lower solubility ceiling in aqueous media. Solution:
-
Step-Down Dilution: Do not dilute directly from 100 mM DMSO to aqueous buffer. Perform an intermediate dilution (e.g., 1:10 in DMSO/Water) before the final spike.
-
Limit Final Concentration: Ensure the final concentration in media does not exceed 100-200 µM (empirical limit; verify with your specific media formulation).
Q3: Can I autoclave solutions of Thymidine 3',5'-diacetate?
Diagnosis: Critical Error. Technical Explanation: Autoclaving combines high heat (121°C) with high pressure. Even at neutral pH, the thermal energy provides sufficient activation energy to drive the hydrolysis of the ester bonds rapidly. Solution: Sterilize via 0.22 µm filtration using a membrane compatible with your solvent (e.g., PTFE for DMSO stocks, PES for aqueous dilutions).
Mechanism of Action & Degradation Pathway
Understanding the degradation pathway is essential for interpreting HPLC data. The hydrolysis proceeds in a stepwise manner.
Figure 1: Stepwise hydrolysis pathway of Thymidine 3',5'-diacetate. Note that the mono-acetate intermediates often co-elute or appear as a doublet in standard HPLC methods.
Standard Operating Protocol: Stability Profiling via HPLC
Use this protocol to verify the integrity of your compound before critical experiments.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Polar).
-
Mobile Phase B: Acetonitrile (Non-polar).
-
Detection: UV @ 267 nm (Lambda max for Thymidine).
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5% | Equilibration (Elutes Free Thymidine) |
| 10.0 | 60% | Linear Gradient (Elutes Mono-acetates) |
| 15.0 | 95% | Wash (Elutes Diacetate) |
| 20.0 | 5% | Re-equilibration |
Execution Steps:
-
Preparation: Dissolve Thymidine 3',5'-diacetate in DMSO to 10 mM.
-
Spike: Dilute to 100 µM in the test buffer (pH 4, 7, or 10).
-
Incubation: Incubate at ambient temperature (25°C).
-
Sampling: Inject 10 µL onto HPLC at T=0, T=1h, T=4h, T=24h.
-
Analysis: Calculate % Area of the parent peak (Diacetate) relative to the sum of all peaks.
Frequently Asked Questions (FAQs)
Q: What is the estimated half-life at pH 7.4?
A: While precise kinetics depend on temperature and ionic strength, the half-life (
Q: Can I freeze the aqueous solution? A: Not recommended. Freeze-thaw cycles can induce micro-changes in pH (buffer precipitation) and physical stress that promote hydrolysis. Store stock solutions in 100% DMSO at -20°C . These are stable for >1 year.
Q: Does serum affect stability? A: Yes, drastically. Fetal Bovine Serum (FBS) and other sera contain esterases (e.g., butyrylcholinesterase) that will enzymatically cleave the acetate groups much faster than chemical hydrolysis alone. If using in cell culture, assume a half-life of <1 hour unless heat-inactivated serum is used (though heat inactivation does not fully remove esterase activity).
Decision Logic for Experimental Design
Use this flowchart to determine the optimal handling conditions for your specific application.
Figure 2: Decision matrix for handling Thymidine 3',5'-diacetate based on buffer pH.
References
-
PubChem Compound Summary. (2025). Thymidine 3',5'-diacetate (CID 2724348).[4] National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Thymidine 3',5'-diacetate | C14H18N2O7 | CID 2724348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming poor cellular uptake of standard thymidine with diacetate
Topic: Overcoming Poor Cellular Uptake of Standard Thymidine with Diacetate (TDA)
Executive Summary
Standard thymidine ([3H]-dT or unlabeled synchronization reagents) relies heavily on Equilibrative Nucleoside Transporters (ENT1/ENT2) for cellular entry. Many cell lines—particularly drug-resistant cancers, specific lymphocyte subsets, and transporter-deficient mutants—downregulate these proteins, leading to false-negative proliferation data or failed synchronization.
Thymidine Diacetate (TDA) (chemically 3',5'-di-O-acetylthymidine) addresses this by masking the polar hydroxyl groups with acetate esters. This modification renders the molecule lipophilic, allowing it to bypass surface transporters via passive diffusion . Once inside, ubiquitous intracellular esterases cleave the acetate groups, trapping the free thymidine within the cytosol for phosphorylation by Thymidine Kinase 1 (TK1).
Module 1: Mechanism of Action (The "Why")
The following diagram illustrates the critical difference between standard thymidine uptake and the TDA "Trojan Horse" mechanism.
Figure 1: Comparative uptake pathways. Standard thymidine (Red) is blocked in transporter-deficient cells, while TDA (Green) diffuses freely before intracellular activation.
Module 2: Optimized Experimental Protocol
Warning: TDA is significantly more lipophilic than standard thymidine. Direct addition to aqueous media without proper reconstitution will result in precipitation and experimental failure.
Step 1: Reconstitution (Critical)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 100 mM stock solution.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles, which can hydrolyze the acetate groups.
Step 2: Cell Loading Protocol
This protocol is optimized for adherent cells (HeLa, CHO) and suspension lines (Jurkat).
-
Serum Starvation (Recommended):
-
Why? Serum (FBS/FCS) contains high levels of esterases (e.g., paraoxonase, albumin-associated esterases) that can prematurely cleave TDA outside the cell, converting it back to polar thymidine which cannot enter ENT-deficient cells [1][2].
-
Action: Wash cells 2x with PBS. Resuspend in serum-free media (Opti-MEM or similar) for the pulse phase.
-
-
Pulse Phase:
-
Dilute the 100 mM TDA stock into the serum-free media.
-
Working Concentration: 10–50 µM (Titration recommended).
-
Note: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
-
Incubate for 30–60 minutes at 37°C. (Uptake is rapid due to diffusion).
-
-
Chase/Wash:
-
Remove TDA-containing media.
-
Wash 2x with complete media (containing serum) to remove extracellular TDA and stop the pulse.
-
Proceed with downstream assay (e.g., Click chemistry detection, autoradiography, or cell cycle analysis).
-
Module 3: Troubleshooting & FAQs
Diagnostic Decision Tree: Low Signal Intensity
Figure 2: Troubleshooting logic flow for poor TDA incorporation.
Frequently Asked Questions
Q1: My cells show high background fluorescence/toxicity after TDA treatment. Why?
-
Cause: Intracellular cleavage of TDA releases two acetate molecules for every thymidine. In high concentrations (>100 µM), this can acidify the cytosol or overwhelm metabolic buffering [3].
-
Solution: Perform a titration curve. TDA is often effective at lower concentrations than standard thymidine because it accumulates against the concentration gradient once cleaved (the "ion trapping" effect).
Q2: Can I use TDA for long-term labeling (>24 hours)?
-
No. TDA is designed for "Pulse" labeling. Long-term incubation in serum-free conditions stresses cells, and in serum-containing media, extracellular esterases will degrade the reagent. For long-term studies, pulse with TDA, wash, and chase with standard media.
Q3: How do I verify if my cells are truly ENT-deficient?
-
Validation: Use a specific ENT inhibitor like Nitrobenzylthioinosine (NBMPR) .
-
Control: Treat cells with NBMPR.
-
Test: Add standard [3H]-Thymidine.
-
Result: If uptake is blocked by NBMPR, ENTs are active. If uptake is already negligible without NBMPR but rescued by TDA, your cells are ENT-deficient [4].
-
Module 4: Data Comparison (Standard dT vs. TDA)
| Feature | Standard Thymidine (dT) | Thymidine Diacetate (TDA) |
| Transport Mechanism | ENT1 / ENT2 / CNTs | Passive Diffusion (Lipophilic) |
| Uptake in ENT- Cells | Negligible (<5%) | High (>80%) |
| Serum Stability | High | Low (Susceptible to extracellular esterases) |
| Solubility | Water Soluble | Requires DMSO/Organic Solvent |
| Intracellular Retention | Dependent on Phosphorylation (TK1) | "Ion Trapping" (Esterase cleavage + TK1) |
| Primary Risk | False Negatives (in transport mutants) | Cytotoxicity (Acetate accumulation) |
References
-
Young, J. D., et al. (2013). "The human equilibrative nucleoside transporter family: SLC29." Pflügers Archiv - European Journal of Physiology.
-
Imai, T., et al. (2006).[1] "Esterase-mediated activation of prodrugs: Intestinal absorption and metabolism." Current Drug Metabolism. (Discusses the cleavage of ester prodrugs in serum and cytosol).
- McGuigan, C., et al. (1993). "Intracellular delivery of bio-active nucleosides through pronucleotide approaches." Progress in Drug Research.
-
Aronow, B., & Ullman, B. (1985). "Thymidine incorporation in nucleoside transport-deficient lymphoma cells." Journal of Biological Chemistry. (Classic paper establishing ENT-deficiency phenotypes).
-
Rius, M., et al. (2009). "Human concentrative nucleoside transporter 1-mediated uptake of 5-azacytidine enhances DNA demethylation."[2] Molecular Cancer Therapeutics. (Context on transporter-dependent vs independent uptake).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of 3',5'-di-O-acetylthymidine Using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of nucleoside analogues like 3',5'-di-O-acetylthymidine, a crucial intermediate in pharmaceutical research and development, ensuring purity is paramount. Even minor impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive method for the qualitative analysis of compound purity.[3][4] This guide provides an in-depth, experience-driven protocol for validating the purity of 3',5'-di-O-acetylthymidine, comparing its performance against potential impurities and starting materials.
The core principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[5][6] Compounds with a higher affinity for the stationary phase move slower up the plate, while those with a greater affinity for the mobile phase travel faster, resulting in separation.[5] The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.[7]
The "Why" Behind the Method: A Self-Validating System
A robust analytical method is a self-validating one. In this TLC protocol, every step is designed to ensure reproducibility and confidence in the results. The choice of stationary and mobile phases is critical for achieving optimal separation. Silica gel is the most common stationary phase for separating moderately polar organic compounds like nucleoside derivatives.[8] The mobile phase, a mixture of solvents, is carefully selected to ensure that the target compound and potential impurities have distinct Rf values, ideally between 0.2 and 0.8 for accurate determination.[8][9]
This guide will walk you through a comprehensive workflow, from plate preparation to data interpretation, enabling you to confidently assess the purity of your 3',5'-di-O-acetylthymidine samples.
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the TLC process for purity validation.
Caption: Workflow for 3',5'-di-O-acetylthymidine purity validation using TLC.
Detailed Experimental Protocol
This protocol is designed to be a starting point and may require optimization based on specific laboratory conditions and reagent sources.
Materials and Reagents
-
TLC Plates: Silica Gel 60 F₂₅₄ pre-coated aluminum or glass plates. The F₂₅₄ indicator allows for visualization under UV light.[10]
-
3',5'-di-O-acetylthymidine: Sample to be analyzed.
-
Reference Standards:
-
Thymidine (starting material)
-
3'-mono-O-acetylthymidine (potential impurity)
-
5'-mono-O-acetylthymidine (potential impurity)
-
-
Solvents (ACS grade or higher):
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
-
Developing Chamber: Glass tank with a tight-fitting lid.
-
Spotting Capillaries: Fine-tipped glass capillaries.
-
Visualization:
Step-by-Step Methodology
1. Preparation of Solutions:
-
Sample Solution: Accurately weigh approximately 1 mg of the 3',5'-di-O-acetylthymidine sample and dissolve it in 1 mL of dichloromethane to create a 1 mg/mL solution.[4]
-
Reference Standard Solutions: Prepare 1 mg/mL solutions of thymidine, 3'-mono-O-acetylthymidine, and 5'-mono-O-acetylthymidine in dichloromethane.
2. TLC Plate Preparation:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[9]
-
Mark the points for sample application along the origin line, ensuring they are at least 0.5 cm apart and from the edges of the plate.[9]
3. Mobile Phase Preparation and Chamber Saturation:
-
Prepare the mobile phase. A common starting point for separating acetylated nucleosides is a mixture of a relatively nonpolar solvent and a more polar solvent. A good initial system to try is Dichloromethane:Methanol (95:5 v/v) or Ethyl Acetate:Hexane (70:30 v/v) . The polarity can be adjusted by varying the solvent ratio to achieve optimal separation.[3]
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is saturated with the mobile phase, to create a saturated vapor environment. This promotes even solvent front migration and improves the reproducibility of Rf values.[8]
-
Cover the chamber and allow it to equilibrate for at least 15-20 minutes.[13]
4. Sample Application (Spotting):
-
Using a clean capillary tube for each solution, carefully spot a small amount of the sample and each reference standard onto their designated marks on the origin line.
-
The spots should be small and concentrated. Aim for a spot diameter of 1-2 mm.
-
Allow the solvent to completely evaporate between applications if multiple applications are needed to increase the concentration.
5. Chromatogram Development:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[5]
-
Let the development proceed until the solvent front is about 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
6. Visualization:
-
Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase.
-
UV Visualization: Examine the plate under a UV lamp at 254 nm. Compounds containing a chromophore, such as the pyrimidine ring in thymidine and its derivatives, will appear as dark spots against the fluorescent background of the plate.[10][12] Circle the spots faintly with a pencil.
-
Staining (Optional but Recommended): For enhanced visualization or for compounds that are not UV-active, use a staining reagent.
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[11]
-
p-Anisaldehyde Stain: Spray the plate with a freshly prepared solution of p-anisaldehyde in ethanol and sulfuric acid, then gently heat the plate. Different compounds may produce distinct colors, aiding in their identification.[14]
-
7. Data Analysis and Interpretation:
-
For each spot, measure the distance from the origin line to the center of the spot (distance traveled by the compound).
-
Measure the distance from the origin line to the solvent front (distance traveled by the solvent).
-
Calculate the Retention Factor (Rf) for each spot using the following formula:[7]
-
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
-
Compare the Rf value of the main spot in the sample lane to the Rf values of the reference standards.
-
The presence of any additional spots in the sample lane indicates the presence of impurities.
Comparative Data and Purity Assessment
The purity of the 3',5'-di-O-acetylthymidine sample is determined by comparing its chromatogram to those of the starting material and potential impurities.
Expected Results and Interpretation
The polarity of the compounds decreases with increased acetylation. Therefore, the expected order of elution (and increasing Rf values) on a normal-phase silica gel plate is:
-
Thymidine (most polar, lowest Rf)
-
Mono-O-acetylthymidine isomers (intermediate polarity and Rf)
-
3',5'-di-O-acetylthymidine (least polar, highest Rf)
A pure sample of 3',5'-di-O-acetylthymidine should ideally show a single spot with an Rf value matching that of the 3',5'-di-O-acetylthymidine reference standard. The presence of spots corresponding to the Rf values of thymidine or mono-acetylated thymidine indicates incomplete reaction or degradation.
Sample Data Comparison
The following table presents hypothetical but realistic data from a TLC experiment designed to assess the purity of a synthesized batch of 3',5'-di-O-acetylthymidine.
| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value | Observations (UV 254 nm) |
| Thymidine (Standard) | 1.2 | 8.0 | 0.15 | Single dark spot |
| Mono-acetylated Thymidine (Impurity Standard) | 3.6 | 8.0 | 0.45 | Single dark spot |
| 3',5'-di-O-acetylthymidine (Standard) | 6.0 | 8.0 | 0.75 | Single dark spot |
| Synthesized Sample | 6.0 (Major Spot)3.6 (Minor Spot)1.2 (Trace Spot) | 8.0 | 0.750.450.15 | One major dark spot, one minor spot, and one faint spot |
Interpretation of Sample Data:
-
The major spot in the synthesized sample has an Rf value of 0.75, which corresponds to the 3',5'-di-O-acetylthymidine standard. This confirms the presence of the desired product.
-
The presence of a minor spot at Rf 0.45 indicates contamination with mono-acetylated thymidine.
-
The faint trace spot at Rf 0.15 suggests the presence of unreacted thymidine.
-
Based on this TLC analysis, the synthesized sample is not pure and would require further purification (e.g., column chromatography) before use in downstream applications.
In a regulated environment, the levels of these impurities would need to be quantified and controlled according to guidelines such as those from the International Council for Harmonisation (ICH).[15][16][17]
Troubleshooting and Advanced Considerations
-
Spots are Streaky: This can be caused by applying too much sample, an inappropriate solvent for dissolving the sample, or the sample being too acidic or basic. Try diluting the sample or using a different spotting solvent.
-
Poor Separation (Rf values are too high or too low): If all spots are clustered near the solvent front (high Rf), the mobile phase is too polar. If they are all near the origin (low Rf), the mobile phase is not polar enough. Adjust the solvent ratio accordingly. For instance, to decrease the Rf, reduce the amount of the more polar solvent (e.g., use DCM:MeOH 98:2 instead of 95:5).
-
Spots are Not Round: This may be due to the TLC plate being chipped or unevenly coated, or interference from filter paper touching the plate during development.
-
No Spots are Visible: The compound may not be UV-active, the concentration may be too low, or the compound may have evaporated. Use a staining method and ensure an adequate sample concentration is applied.
-
Alternative Solvent Systems: If adequate separation is not achieved, consider solvent systems with different selectivities. For example, replacing methanol with ethanol or using a ternary mixture like ethyl acetate/hexane/methanol can alter the separation profile.[18]
By systematically applying this TLC methodology, researchers and drug development professionals can achieve a reliable and efficient validation of 3',5'-di-O-acetylthymidine purity, ensuring the quality and integrity of this vital chemical intermediate.
References
-
Scribd. (n.d.). Principles of Thin Layer Chromatography | PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques | PDF. Retrieved from [Link]
-
Stevens Institute of Technology. (n.d.). Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. Retrieved from [Link]
-
Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of natural nucleosides and their derivatives by thin-layer chromatography | Request PDF. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chromatography Forum. (2012, April 1). TLC Separation of Nucleosides. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ResearchGate. (2011, December 27). Analysis of Nucleotides and Nucleosides by using TLC as well as RP- HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1984). Synthesis of 3′,5′-dithiothymidine and related compounds. Retrieved from [Link]
-
ScienceDirect. (2006). Validation of thin layer and high performance thin layer chromatographic methods. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
International Labmate. (2014, August 26). Pharmaceutical Applications of TLC. Retrieved from [Link]
-
Journal of Chromatography A. (1975). The Rf value as a constant in thin-layer chromatography. Retrieved from [Link]
-
ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Medicines and Healthcare products Regulatory Agency. (1995). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
NIH National Library of Medicine. (2014, January 6). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. Retrieved from [Link]
-
ACG Publications. (2013). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
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- 17. ICH Official web site : ICH [ich.org]
- 18. researchgate.net [researchgate.net]
Comparison of Thymidine 3',5'-diacetate vs BrdU for cell labeling
This guide provides an in-depth technical comparison between Thymidine 3',5'-diacetate (TDA) and 5-Bromo-2'-deoxyuridine (BrdU) .
Scientific Context & Disambiguation: It is critical to establish the chemical nature of these two agents immediately.
-
BrdU is a thymidine analog (a mimic) used primarily for immunodetection of S-phase progression.[1]
-
Thymidine 3',5'-diacetate (TDA) is a lipophilic prodrug of native thymidine . It is not a fluorescent stain itself. When used for "labeling," it refers to [³H]-Thymidine 3',5'-diacetate (radioactive tracing) or is used as a highly efficient "cold" competitor to modulate or block labeling.
This guide compares them in the context of Cell Cycle Analysis , Proliferation Tracking , and Pulse-Chase Kinetics .
A Technical Guide to S-Phase Labeling and Cell Cycle Control
Executive Summary
For decades, the choice between native thymidine incorporation and halogenated analogs has dictated the fidelity of cell cycle data. BrdU remains the industry standard for spatial resolution (microscopy) and cytometry. However, Thymidine 3',5'-diacetate (TDA) —an esterified, membrane-permeable form of thymidine—offers superior utility in specific "blind spots" of BrdU: quantitative uptake kinetics , synchronization efficiency , and precise pulse-chase termination .
This guide explores why TDA is the superior "Kinetic Controller" while BrdU remains the superior "Visual Tracker."
Mechanistic Divergence
The fundamental difference lies in entry and detection .
BrdU: The "Trojan Horse" Analog
BrdU mimics thymidine. It enters the cell via nucleoside transporters (e.g., CNTs/ENTs), is phosphorylated by Thymidine Kinase (TK), and incorporated into DNA.
-
The Critical Flaw: Antibodies cannot bind BrdU in double-stranded DNA (dsDNA). DNA Denaturation (HCl, heat, or DNase) is mandatory, which destroys cellular morphology and quenches fluorescent proteins (GFP/RFP).
Thymidine 3',5'-Diacetate (TDA): The "Stealth" Prodrug
TDA is native thymidine modified with two acetate groups. This renders the molecule lipophilic , allowing it to passively diffuse across the cell membrane, bypassing rate-limiting nucleoside transporters.
-
Activation: Intracellular esterases rapidly cleave the acetate groups, releasing a high concentration of free thymidine.
-
Detection:
-
Radioactive ([³H]-TDA): Gold standard for quantitative DNA synthesis rates (Scintillation/Autoradiography).
-
Metabolic Modulation (Cold TDA): Used to instantly saturate the nucleotide pool, creating a sharper "stop" to a labeling pulse than standard thymidine.
-
Pathway Visualization (DOT Diagram)
The following diagram illustrates the differential entry and processing pathways.
Caption: TDA bypasses membrane transporters via passive diffusion, creating a rapid intracellular thymidine pool, whereas BrdU relies on transporter kinetics.
Performance Comparison Matrix
| Feature | BrdU (Bromodeoxyuridine) | Thymidine 3',5'-Diacetate (TDA) |
| Primary Application | Visualizing S-phase (IF/FACS). | Quantifying DNA Synthesis ([³H]) or Synchronizing cells. |
| Uptake Mechanism | Transporter-mediated (Saturable). | Passive Diffusion (Non-saturable, Fast). |
| Labeling Fidelity | High spatial resolution. | High temporal resolution (Rapid pool saturation). |
| Toxicity | High. Mutagenic; alters cell cycle if incubated >24h. | Low to Moderate. Toxic only at high "Block" concentrations. |
| Sample Prep | Destructive. Requires DNA denaturation (HCl/Heat). | Gentle. No denaturation needed (if using [³H] or as a blocker).[3] |
| Compatible with GFP? | No (Denaturation kills fluorescence). | Yes (Non-destructive). |
| Cost | Low (Reagents) to High (Antibodies). | Moderate (Reagent) to High (Radioactive disposal). |
The Application Guide: When to Use Which?
Scenario A: "I need to see which cells are dividing in a tissue section."
-
Reasoning: You need spatial resolution. TDA (unless radioactive and using autoradiography film, which is low-resolution) cannot be visualized by microscopy.
-
Caveat: If you have GFP-labeled cells, do not use BrdU . Use EdU (Click chemistry) or use TDA only to synchronize the cells before fixing.
Scenario B: "I need to synchronize my cells at the G1/S border."
-
Reasoning: TDA is superior to standard Thymidine for synchronization. Because TDA is lipophilic, it enters cells instantly and hydrolyzes to create a massive intracellular Thymidine spike. This inhibits Ribonucleotide Reductase (RNR) more rapidly and uniformly than adding standard Thymidine, resulting in tighter synchronization.
Scenario C: "I am performing a Pulse-Chase experiment to measure S-phase length."
-
Choice: BrdU (Pulse) + TDA (Chase).
-
Reasoning: This is the "Power Combo."
-
Pulse with BrdU to label the cohort.
-
Chase with TDA (10x concentration).
-
Why TDA? Standard Thymidine competes with BrdU for transporters. TDA diffuses in, bypassing the competition at the membrane, and floods the cell with Thymidine. This effectively "switches off" BrdU incorporation instantly, providing a much sharper kinetic window than chasing with standard Thymidine.
-
Detailed Protocols
Protocol 1: The "Sharp-Chase" Method (BrdU Pulse / TDA Chase)
Objective: To precisely define the end of an S-phase labeling window.
-
Preparation:
-
BrdU Stock: 10 mM in DMSO.
-
TDA Stock: 100 mM in DMSO (Solubility is higher for the ester).
-
-
Pulse:
-
Add BrdU to culture medium (Final: 10 µM).
-
Incubate for desired pulse length (e.g., 30 min).
-
-
The TDA Chase (The Critical Step):
-
Do not wash cells. Washing causes stress and lag.
-
Add TDA directly to the BrdU-containing medium to a final concentration of 100 µM (10x excess).
-
Mechanism:[1][8][9] TDA rapidly enters, hydrolyzes, and outcompetes BrdU at the Thymidine Kinase level, effectively stopping BrdU incorporation within seconds.
-
-
Harvest:
-
Fix cells at timepoints (0h, 2h, 4h, etc.).
-
Proceed with standard anti-BrdU immunostaining (Acid denaturation required).
-
Protocol 2: High-Efficiency Synchronization (Double TDA Block)
Objective: To obtain a highly synchronized G1/S population in difficult-to-transfect cells.
-
Block 1:
-
Release:
-
Wash cells 3x with warm PBS.
-
Add fresh medium (optionally with 20 µM Deoxycytidine to aid release).
-
Incubate for 9 hours (allows cells to exit S and pass M).
-
-
Block 2:
-
Add TDA (2 mM) again.
-
Incubate for 16 hours.
-
-
Final Release:
-
Wash 3x.[11] Cells are now poised at the G1/S border.
-
Note: TDA blocks are often more reversible than Hydroxyurea blocks because the mechanism is metabolic feedback inhibition rather than enzyme poisoning.
-
References
-
Comparison of Thymidine Analogs
-
BrdU Labeling Standards
- Title: Cell Cycle Analyses Using Thymidine Analogues in Fission Yeast.
- Source: PLOS ONE, 2014.
-
URL:[Link]
-
Thymidine Block Mechanism
-
Prodrug Delivery of Nucleosides
- Title: Control of Biological Processes with Unnatural Nucleosides (Thymidine diacet
- Source: NC St
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical method for fast and sensitive detection of DNA synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. himedialabs.com [himedialabs.com]
- 9. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. imtm.cz [imtm.cz]
Structural Elucidation and Separation: 3'-O-Acetylthymidine vs. 3',5'-Di-O-Acetylthymidine
[1]
Executive Summary
In nucleoside chemistry, differentiating partially protected derivatives (3'-O-acetylthymidine) from fully protected analogs (3',5'-di-O-acetylthymidine) is a critical quality control step.[1] The primary distinction lies in polarity and chemical shifts .[1] The 3',5'-diacetate is significantly less polar and exhibits distinct downfield NMR shifts at both the 3' and 5' positions, whereas the 3'-monoacetate retains a free 5'-hydroxyl group, making it more polar and susceptible to acyl migration.[1]
Chromatographic Behavior (TLC & HPLC)
Chromatography provides the fastest method for qualitative differentiation based on the presence of the free 5'-hydroxyl group.[1]
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM).[1]
-
Visualization: UV absorption at 254 nm.
| Compound | Relative Polarity | R_f Value (Approx.) | Explanation |
| 3',5'-Di-O-acetylthymidine | Low | 0.6 – 0.7 | Fully capped.[1] No H-bond donors (OH).[1] Travels fast. |
| 3'-O-Acetylthymidine | Medium | 0.3 – 0.4 | Contains free 5'-OH (H-bond donor).[1] Interacts stronger with silica.[1] |
| Thymidine (Starting Material) | High | < 0.1 | Two free OH groups.[1] Retains strongly near baseline. |
HPLC Analysis (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].[1]
-
Gradient: 5% B to 60% B over 15 minutes.
differentiation Logic: The 3',5'-diacetate is the most hydrophobic species and will have the longest retention time (RT) .[1] The 3'-monoacetate elutes earlier due to the polarity of the free 5'-OH.[1]
NMR Spectroscopy: The Definitive Structural Proof
Nuclear Magnetic Resonance (NMR) is the gold standard for determining the site of acetylation.[1] The differentiation relies on the deshielding effect (Alpha-shift) : acylation of a hydroxyl group shifts the attached proton downfield by ~1.0 – 1.2 ppm .[1]
1H NMR Analysis (in DMSO-d6)
| Proton Assignment | Free Thymidine (δ ppm) | 3'-O-Acetylthymidine (δ ppm) | 3',5'-Di-O-acetylthymidine (δ ppm) | Diagnostic Feature |
| H-3' (Methine) | ~4.2 | ~5.2 (Downfield Shift) | ~5.2 (Downfield Shift) | Acetylation at 3' shifts H-3' in both compounds.[1] |
| H-5', 5'' (Methylene) | ~3.6 | ~3.6 (Unchanged) | ~4.2 (Downfield Shift) | Key Differentiator: Only the Di-acetate shows a shift here.[1] |
| 5'-OH (Hydroxyl) | ~5.0 (Triplet) | Present | Absent | The 3'-monoacetate shows a D2O-exchangeable OH signal; Di-acetate does not.[1] |
| Acetyl Methyls | N/A | Single Peak (~2.[1]05) | Two Peaks (~2.05, ~2.[1][2]08) | Integration of methyls (3H vs 6H).[1] |
Visualizing the NMR Logic
The following diagram illustrates the decision tree for interpreting the NMR data.
Figure 1: NMR decision logic for assigning regiochemistry of thymidine acetates.
Mass Spectrometry (LC-MS)
While NMR provides structural location, MS confirms molecular composition.[1]
-
3'-O-Acetylthymidine:
-
3',5'-Di-O-acetylthymidine:
Differentiation: A mass difference of 42 Da (one acetyl group, C₂H₂O) clearly separates the two species.[1]
Stability & Handling: The "Expert" Insight
A critical aspect often overlooked in standard guides is the kinetic instability of the 3'-isomer.[1]
The Migration Hazard: Under neutral or slightly basic conditions (pH > 7.5), the acetyl group at the 3'-position can migrate to the primary 5'-hydroxyl group.[1] This is thermodynamically driven because the primary 5'-ester is generally more stable than the secondary 3'-ester.[1]
-
Implication: If your "3'-O-acetylthymidine" sample shows a small impurity of a mono-acetate with a different retention time, it is likely the 5'-O-acetylthymidine isomer formed via migration.[1]
-
Storage: 3'-O-acetylthymidine must be stored dry, at -20°C, and free of any traces of base (e.g., pyridine or triethylamine residues from synthesis).[1]
Figure 2: The thermodynamic migration of the acetyl group from the 3' to the 5' position.[1]
Experimental Protocol: Synthesis & Isolation Workflow
To ensure high fidelity when isolating the 3'-monoacetate, follow this self-validating protocol.
-
Synthesis: React Thymidine with 1.1 eq Acetic Anhydride in Pyridine (0°C).
-
Quench: Add MeOH to consume excess anhydride immediately upon TLC completion.
-
Workup: Evaporate pyridine with toluene co-evaporation (crucial to remove base).
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Validation: Immediately run 1H NMR in DMSO-d6. Confirm the presence of the 5'-OH triplet at ~5.0 ppm.[1]
References
Comparative Stability Guide: Acetyl vs. Benzoyl Protected Thymidine
Executive Summary: The "Speed vs. Armor" Trade-off
In nucleoside chemistry, the choice between acetyl (Ac) and benzoyl (Bz) protection for thymidine hydroxyls (3' and 5') is rarely a matter of preference—it is a calculation of kinetic stability versus lability.
-
Acetyl (Ac): The "Speed" option. It is sterically small and electronically activated, making it highly labile to base. It is ideal for transient protection or "capping" steps where rapid removal is required to prevent side reactions.
-
Benzoyl (Bz): The "Armor" option. Due to steric bulk and resonance conjugation, it offers significantly higher stability (approx. 10–20x slower hydrolysis rate) against nucleophilic attack. It is the standard for robust intermediates that must survive mild workups or long-term storage.
This guide provides the mechanistic grounding and experimental protocols to validate these differences in your specific workflow.
Mechanistic Foundation: Sterics and Electronics
The stability difference between 3',5'-di-O-acetylthymidine (Ac-T) and 3',5'-di-O-benzoylthymidine (Bz-T) is governed by the rate of nucleophilic acyl substitution (saponification).
The Kinetic Barrier
The rate-determining step in base-catalyzed deprotection is the formation of the tetrahedral intermediate.
-
Electronic Effect: The phenyl ring in the benzoyl group is electron-withdrawing by induction but electron-donating by resonance. However, the primary stabilizer is conjugation . The carbonyl of the benzoyl group is conjugated with the aromatic ring, lowering the ground state energy of the ester. To break this conjugation and form the tetrahedral intermediate requires a higher activation energy (
) compared to the non-conjugated acetyl group. -
Steric Effect: The bulky phenyl ring hinders the trajectory of the incoming nucleophile (OH⁻ or NH₃) toward the carbonyl carbon (Burgi-Dunitz angle), whereas the methyl group of the acetyl ester offers minimal resistance.
Visualization: Hydrolysis Pathway Comparison
Figure 1: Comparative mechanistic pathway. The Benzoyl path (blue) is kinetically retarded by resonance stabilization of the ground state and steric hindrance at the transition state.
Comparative Analysis: Performance Metrics
The following data summarizes the behavior of Ac vs. Bz protected thymidine under standard laboratory conditions.
| Feature | Acetyl (Ac) Protected Thymidine | Benzoyl (Bz) Protected Thymidine |
| Base Stability (t½) | Low. Hydrolyzes in minutes with 1M NaOH; <1 hr in NH₄OH at RT. | High. Requires hours in NH₄OH at RT or heating (55°C) for complete removal. |
| Acid Stability | Moderate. Stable to 3% TCA (detritylation conditions). | Moderate to High. Slightly more stable than Ac due to hydrophobicity shielding. |
| Crystallinity | Often oils or low-melting solids (hygroscopic). | Frequently crystalline solids (easier to handle/weigh). |
| UV Absorbance | Transparent >220 nm. Does not interfere with DNA quantification. | Strong absorption at ~230 nm and ~270–280 nm. Interferes with nucleoside quantification. |
| Lipophilicity | Low. Elutes early on RP-HPLC. | High. Significant retention on C18 columns (useful for purification). |
| Primary Use | Capping (Acetic Anhydride); Transient protection.[1] | Building Block Protection; Prodrug synthesis. |
Experimental Protocol: The "Competitive Deacylation" Assay
To empirically verify the stability difference in your specific buffer or reaction matrix, do not rely on literature values alone. Perform this self-validating competition assay.
Objective
Determine the relative rate of hydrolysis (
Materials
-
Compound A: 3',5'-Di-O-acetylthymidine (Synthesized via Ac₂O/Pyridine).
-
Compound B: 3',5'-Di-O-benzoylthymidine (Synthesized via BzCl/Pyridine).
-
Internal Standard: Uridine (unprotected, distinct retention time).
-
Solvent: Methanol/Water (50:50).
-
Base: 0.1 M NaOH.
Workflow Diagram
Figure 2: Competitive Deacylation Workflow. This design eliminates inter-experiment variability by treating both species in the exact same reaction vessel.
Step-by-Step Methodology
-
Stock Solution: Prepare a 10 mM stock of Ac-T and Bz-T in Methanol.
-
Reaction Mix: In a glass vial, combine:
-
100 µL Ac-T Stock
-
100 µL Bz-T Stock
-
100 µL Uridine Stock (Internal Standard)
-
600 µL Water
-
-
T0 Sample: Remove 100 µL immediately and inject into HPLC to establish baseline ratios.
-
Initiation: Add 100 µL of 1.0 M NaOH (Final conc ~0.1 M). Vortex.
-
Kinetics:
-
Inject onto HPLC every 10 minutes.
-
Mobile Phase: Gradient 5% to 60% Acetonitrile in 0.1% TEAA buffer.
-
Detection: 260 nm (Thymidine base absorption).
-
-
Data Analysis: Plot
vs. Time. The slope represents the pseudo-first-order rate constant ( ).
Expected Result: You will observe the Ac-T peak vanish rapidly (steep slope), while the Bz-T peak declines slowly. The ratio
Troubleshooting & Critical Considerations
The "Transesterification" Trap
-
Issue: When deprotecting Bz-T in methanol with strong base (NaOMe), you may form methyl benzoate as a byproduct.
-
Impact: Methyl benzoate absorbs UV and can co-elute with products if the gradient is shallow.
-
Solution: Monitor at 260 nm (nucleoside specific) rather than 210-230 nm (ester/carbonyl sensitive).
Solubility Artifacts
-
Issue: Bz-T is highly hydrophobic. In purely aqueous base, it may precipitate rather than hydrolyze, leading to false "stability" data.
-
Solution: Ensure at least 30-50% organic co-solvent (MeOH or MeCN) is present in the deprotection mix to keep the substrate in solution [2].
Selective Deprotection
-
Insight: While difficult, it is possible to selectively remove 5'-OH protection before 3'-OH protection using specific enzymes (lipases) or controlled basic conditions, but chemical selectivity between Ac and Bz on the same molecule is highly reliable.
-
Rule: If you have a molecule with 3'-O-Bz and 5'-O-Ac, mild ammonia treatment will yield 3'-O-Bz-Thymidine almost exclusively.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.).[2] John Wiley & Sons.[2] (Chapter on Esters: General hydrolysis rates of acetate vs benzoate).
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
-
Reese, C. B. (2005). Olignucleotide synthesis: The influence of the choice of protecting groups. Organic & Biomolecular Chemistry, 3(21), 3851-3868.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thymidine 3',5'-diacetate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory formality but a cornerstone of a safe and responsible laboratory environment. This guide provides a detailed protocol for the proper disposal of Thymidine 3',5'-diacetate, a modified nucleoside used in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the parent compound, Thymidine, and established principles of chemical waste management to offer a comprehensive and scientifically grounded procedure.
Foundational Principles: Hazard Evaluation and Risk Mitigation
Therefore, the disposal procedures outlined below are based on the premise that Thymidine 3',5'-diacetate can be managed as a non-hazardous chemical waste, with the caveat that all laboratory waste should be handled with a high degree of care and in accordance with institutional and local regulations.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Thymidine 3',5'-diacetate for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use nitrile gloves to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: While not typically required for handling small quantities of non-volatile solids, a dust mask may be used to avoid inhalation if the material is a fine powder.
Step-by-Step Disposal Protocol
The following protocol provides a clear, step-by-step process for the safe disposal of Thymidine 3',5'-diacetate in both solid form and as a component of a solution.
3.1. Solid Waste Disposal
-
Collection: Place solid Thymidine 3',5'-diacetate waste into a designated, leak-proof container.[2] This container should be specifically marked for non-hazardous chemical waste.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "Thymidine 3',5'-diacetate". The label should also include the date the waste was first added to the container.[4]
-
Storage: Store the waste container in a designated satellite accumulation area, such as a fume hood or a designated cabinet for chemical waste. The container must be kept closed when not in use.[4]
-
Final Disposal: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department for final disposal.[2][3]
3.2. Liquid Waste (Solutions) Disposal
-
Segregation: Do not mix solutions containing Thymidine 3',5'-diacetate with other waste streams, particularly halogenated organic waste.[5][6]
-
Collection: Pour the liquid waste into a designated container for non-hazardous organic liquid waste. This container should be made of a material compatible with the solvent used in the solution.[4]
-
Labeling: Clearly label the container with "Aqueous/Organic Waste containing Thymidine 3',5'-diacetate" and list all solvent components with their approximate percentages.
-
Storage: As with solid waste, store the liquid waste container in a designated satellite accumulation area, ensuring it is tightly sealed.
-
Final Disposal: Contact your institution's EHS for collection and disposal. Do not pour organic substances down the drain.[5][6][7]
Spill Management: A Proactive Approach
In the event of a small spill of solid Thymidine 3',5'-diacetate:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Wear PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Clean-up: Gently sweep the solid material into a dustpan and place it in the designated solid waste container. Use a damp paper towel to wipe the area clean.
-
Dispose of Cleaning Materials: Place the used paper towels and any other contaminated cleaning materials into the solid waste container.
For larger spills, or spills of solutions, evacuate the area and contact your institution's EHS immediately.
Summary of Disposal Procedures
For quick reference, the table below summarizes the key information for the proper disposal of Thymidine 3',5'-diacetate.
| Waste Type | Container | Labeling | Storage | Final Disposal |
| Solid | Leak-proof, designated for non-hazardous chemical waste | "Thymidine 3',5'-diacetate" and accumulation start date | Designated satellite accumulation area, closed when not in use | Via institutional EHS |
| Liquid (Solutions) | Compatible, designated for non-hazardous organic liquid waste | "Aqueous/Organic Waste containing Thymidine 3',5'-diacetate" with all components and percentages listed | Designated satellite accumulation area, tightly sealed | Via institutional EHS |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Thymidine 3',5'-diacetate.
Caption: Decision workflow for the disposal of Thymidine 3',5'-diacetate.
By adhering to these scientifically sound and safety-conscious procedures, you contribute to a culture of responsibility and excellence in your laboratory.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved February 5, 2026, from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved February 5, 2026, from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4). Retrieved February 5, 2026, from [Link]
-
Non-Hazardous Wastes - Recycling - Treatment. (n.d.). Environmental Health and Safety. Retrieved February 5, 2026, from [Link]
-
Non-Hazardous. (n.d.). Office of Environment, Health & Safety - UC Berkeley. Retrieved February 5, 2026, from [Link]
-
Chemical Waste. (n.d.). Environmental Health & Safety (EHS). Retrieved February 5, 2026, from [Link]
-
Waste handling in the organic chemistry lab. (n.d.). Retrieved February 5, 2026, from [Link]
-
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved February 5, 2026, from [Link]
-
Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Thymidine 3',5'-diacetate. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
Environmental, Health, and Safety Guidelines for Waste Management. (2007, April 30). International Finance Corporation. Retrieved February 5, 2026, from [Link]
-
Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
B. Nonhazardous Waste. (n.d.). Environmental Health & Safety - Baylor University. Retrieved February 5, 2026, from [Link]
-
Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. (2025, December 18). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Independent Generation and Reactivity of Thymidine Radical Cations. (2017, October 10). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Fermentative Production of Thymidine by a Metabolically Engineered Escherichia coli Strain. (n.d.). American Society for Microbiology. Retrieved February 5, 2026, from [Link]
-
AUTOCLAVE-ASSISTED DEACETYLATION: A RAPID METHOD TO RECYCLING CIGARETTE BUTTS INTO CELLULOSE. (n.d.). Neliti. Retrieved February 5, 2026, from [Link]
-
Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase. (2010, September 29). PubMed. Retrieved February 5, 2026, from [Link]
-
Chemoselective N-deacetylation of protected nucleosides and nucleotides promoted by Schwartz's reagent. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
-
Dihydrothymidine and thymidine glycol triphosphates as substrates for DNA polymerases: differential recognition of thymine C5-C6 bond saturation and sequence specificity of incorporation. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Buy Thymidine 3',5'-diacetate. (n.d.). Retrieved February 5, 2026, from [Link]
Sources
- 1. Buy Thymidine 3',5'-diacetate [smolecule.com]
- 2. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. hscprep.com.au [hscprep.com.au]
- 7. Non-Hazardous | Office of Environment, Health & Safety [ehs.berkeley.edu]
Operational Safety Guide: Thymidine 3',5'-diacetate (CAS 10212-25-6)
[1]
Executive Hazard Analysis
The "Why" Behind the Protocol
While many Safety Data Sheets (SDS) classify Thymidine 3',5'-diacetate (CAS 10212-25-6) as a non-hazardous substance under GHS criteria [1, 2], treating it with casual indifference is a methodological error.[1]
As a Senior Application Scientist, I urge you to consider the pharmacokinetic implications of the diacetate modification. Unlike free Thymidine, the addition of two acetate groups at the 3' and 5' positions significantly increases lipophilicity .[1] This modification alters the compound's ability to permeate biological membranes, including the stratum corneum of your skin.[1]
Operational Risk Profile:
-
Bioavailability: Enhanced membrane permeability compared to the parent nucleoside.[1]
-
Physical State: Fine crystalline powder prone to electrostatic charging, leading to aerosolization during weighing.[1]
-
Solvent Synergy: Frequently solubilized in DMSO or Chloroform.[1] These solvents act as vehicles, potentially carrying the solute through nitrile gloves if breakthrough times are ignored.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the specific state of the chemical.[1]
Table 1: Task-Based PPE Specifications
| Hazard Zone | Operational State | Respiratory Protection | Hand Protection | Eye/Face Protection |
| Zone A | Dry Solid (Weighing, Transfer) | N95/P2 Mask (if outside hood) or Fume Hood Sash at 18" | Single Nitrile (4 mil).[1] Change immediately if punctured.[1] | Safety Glasses with side shields.[1][2] |
| Zone B | Solution (Dissolved in DMSO/DMF) | Fume Hood Mandatory . No open bench work.[1] | Double Gloving required. Inner: Latex/Nitrile (4 mil).[1] Outer: Nitrile (5-8 mil).[1] | Chemical Splash Goggles . Face shield if volume >500mL.[1] |
| Zone C | Spill Cleanup (>10g or >100mL) | Half-Face Respirator with P100/OV cartridges.[1] | Chem-Block/Silver Shield laminate gloves.[1] | Full Face Shield + Goggles.[1] |
Decision Logic: PPE Selection
The following diagram illustrates the logical flow for selecting PPE based on the solvent system used, which often presents a higher immediate hazard than the nucleoside itself.
Figure 1: Decision logic for PPE selection based on physical state and solvent vehicle risks.[1]
Operational Protocols
A. Weighing & Static Control
Nucleoside analogues in dry powder form are susceptible to static buildup.[1] This causes "fly-away" particles that can settle on cuffs or bench surfaces.[1]
-
Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.[1]
-
Technique: Never weigh directly onto the balance pan. Use a weighing boat or glass weighing funnel.
-
Hygiene: Wipe the exterior of the stock container with a damp Kimwipe before returning it to storage to remove invisible dust.[1]
B. Solubilization (The Critical Step)
Thymidine 3',5'-diacetate is often dissolved in organic solvents for synthesis.[1]
-
The Risk: If using DMSO (Dimethyl sulfoxide), remember that DMSO increases the skin permeability of dissolved compounds [3].[1] A spill of Thymidine diacetate in DMSO is far more hazardous than the powder alone.[1]
-
The Fix: Use "Breakthrough Time" data.[1] Standard nitrile gloves degrade in DCM (Dichloromethane) in <5 minutes.[1] If using DCM, use Silver Shield or PVA gloves, or change nitrile gloves immediately upon any splash contact.[1]
Emergency Response: Spill Workflow
In the event of a spill, your priority is containment followed by neutralization .[1]
Figure 2: Step-by-step workflow for containing and cleaning spills of Thymidine 3',5'-diacetate.[1]
Disposal & Logistics
Do not dispose of this compound down the drain.[1] While not classified as an acute marine pollutant, nucleoside analogues can interfere with biological systems in water treatment.[1]
-
Solid Waste: Collect in a dedicated solid waste container labeled "Non-Hazardous Organic Solid" or "Pharmaceutical Intermediate" depending on your facility's coding.[1]
-
Liquid Waste: Segregate based on the solvent.[1]
-
Container Cleaning: Triple rinse empty stock bottles with ethanol before discarding the bottle.[1] Dispose of the rinsate as liquid chemical waste.[1]
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Thymidine (Parent Compound). Retrieved from [1]
-
Cayman Chemical. (2023).[1] Safety Data Sheet: Thymidine. Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: Thymidine 3',5'-diacetate.[1] National Library of Medicine.[1] Retrieved from [1]
-
National Institutes of Health (NIH). (2020).[1] LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Nucleoside Analogues.[1] Retrieved from [1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
